molecular formula C19H21NO3 B1327233 2-Methoxy-2'-morpholinomethyl benzophenone CAS No. 898749-96-7

2-Methoxy-2'-morpholinomethyl benzophenone

Cat. No.: B1327233
CAS No.: 898749-96-7
M. Wt: 311.4 g/mol
InChI Key: PWSUJBQYISDSET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-2'-morpholinomethyl benzophenone is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxyphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-22-18-9-5-4-8-17(18)19(21)16-7-3-2-6-15(16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSUJBQYISDSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643523
Record name (2-Methoxyphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898749-96-7
Record name Methanone, (2-methoxyphenyl)[2-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxyphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Methoxy-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational preferences of 2-Methoxy-2'-morpholinomethyl benzophenone. Lacking direct crystallographic or extensive spectroscopic data in the public domain, this document synthesizes foundational principles of benzophenone chemistry with established analytical methodologies to construct a robust theoretical model of the target molecule. We will explore a probable synthetic pathway, analyze the steric and electronic implications of the ortho-substituents, and detail the requisite experimental and computational protocols for definitive structural elucidation. This guide is intended to serve as a foundational resource for researchers engaged in the study of substituted benzophenones and their potential applications in medicinal chemistry and materials science.

Introduction: The Benzophenone Scaffold in Drug Discovery

Benzophenones are a class of aromatic ketones characterized by a central carbonyl group bonded to two phenyl rings. This core structure is a prevalent motif in numerous biologically active compounds, including anti-inflammatory agents and endocrine-disrupting potential modulators.[1][2] The therapeutic and functional properties of benzophenone derivatives are intrinsically linked to their three-dimensional architecture.

The defining structural characteristic of the benzophenone family is its non-planar, propeller-like conformation. Steric repulsion between the ortho-hydrogen atoms on the two phenyl rings prevents coplanarity with the carbonyl group, forcing the rings to adopt twisted dihedral angles.[3][4] The specific nature and positioning of substituents on these rings can dramatically influence these angles, thereby modulating the molecule's electronic properties, receptor-binding affinity, and metabolic stability. The subject of this guide, this compound (CAS 898749-96-7), presents a particularly interesting case due to the presence of two distinct bulky substituents at the sterically sensitive ortho positions.

Synthesis Pathway: The Mannich Reaction

The introduction of an aminomethyl group, such as morpholinomethyl, onto an aromatic ring is classically achieved via the Mannich reaction. This three-component condensation reaction involves an active hydrogen-containing compound, formaldehyde, and a secondary amine.[5][6] In the context of our target molecule, a plausible and efficient synthetic route would involve the Mannich reaction on a 2-methoxybenzophenone precursor.

The proposed reaction proceeds via the formation of a resonance-stabilized iminium ion from morpholine and formaldehyde. The electron-rich benzophenone, activated by the ortho-methoxy group, then acts as the nucleophile, attacking the iminium ion to form the C-C bond at the 2'-position.

G cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_product Product 2-Methoxybenzophenone 2-Methoxybenzophenone This compound This compound 2-Methoxybenzophenone->this compound Nucleophilic Attack Morpholine Morpholine Morpholinomethyl Iminium Ion Morpholinomethyl Iminium Ion Morpholine->Morpholinomethyl Iminium Ion Formaldehyde Formaldehyde Formaldehyde->Morpholinomethyl Iminium Ion Morpholinomethyl Iminium Ion->this compound Electrophilic Aromatic Substitution G Single Crystal Growth Single Crystal Growth X-ray Diffraction Data Collection X-ray Diffraction Data Collection Single Crystal Growth->X-ray Diffraction Data Collection Structure Solution Structure Solution X-ray Diffraction Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structure Validation Final Structure Validation Structure Refinement->Final Structure Validation G Build Initial 3D Structure Build Initial 3D Structure Geometry Optimization (e.g., B3LYP/6-31G*) Geometry Optimization (e.g., B3LYP/6-31G*) Build Initial 3D Structure->Geometry Optimization (e.g., B3LYP/6-31G*) Confirm minimum energy Frequency Calculation Frequency Calculation Geometry Optimization (e.g., B3LYP/6-31G*)->Frequency Calculation Confirm minimum energy Analysis of Results Analysis of Results Frequency Calculation->Analysis of Results Extract dihedral angles, bond lengths

Sources

Thermodynamic stability of morpholinomethyl benzophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholinomethyl benzophenone derivatives represent a critical class of functionalized aromatic ketones, widely utilized as Type II photoinitiators in UV-curable coatings and as solubility-enhanced pharmacophores in drug discovery (e.g., Mannich base prodrugs). While the morpholine moiety imparts desirable aqueous solubility and reduced volatility, the thermodynamic lability of the


-amino ketone linkage introduces significant stability challenges.

This guide provides a comprehensive technical analysis of the thermodynamic and kinetic stability of these derivatives. It details the mechanistic causality of degradation—primarily the retro-Mannich reaction and photochemical radical generation—and establishes self-validating protocols for quantifying stability parameters (


, 

) to ensure rigorous quality control in pharmaceutical and industrial applications.

Chemical Architecture & The Mannich Equilibrium

The core structure of interest is a Mannich base formed via the condensation of a benzophenone derivative (active hydrogen component), formaldehyde, and morpholine.

The Thermodynamic Challenge

Unlike simple amides or esters, the


-amino ketone linkage is not a static covalent bond but rather exists in a state of dynamic equilibrium. Thermodynamic stability is governed by the Gibbs free energy (

) of the dissociation reaction (Retro-Mannich).


  • Entropic Drivers: The dissociation is entropically favored (1 molecule

    
     2 molecules).
    
  • Enthalpic Factors: The strength of the C-N bond vs. the stability of the elimination products (often stabilized by conjugation with the benzophenone

    
    -system) determines the equilibrium position.
    

Critical Insight: In solution, particularly at non-neutral pH or elevated temperatures, the "purified" compound is constantly testing this equilibrium. If the amine (morpholine) is volatile or consumed in side reactions, the equilibrium shifts irreversibly toward decomposition.

Mechanisms of Degradation

Understanding the specific pathways is prerequisite to designing stability protocols.

The Retro-Mannich Pathway (Hydrolytic/Thermal)

This is the dominant degradation mode in the dark.

  • Acid-Catalyzed: Protonation of the carbonyl oxygen facilitates enol formation, followed by C-N bond cleavage releasing the protonated morpholine.

  • Base-Catalyzed (E1cB): Abstraction of an

    
    -proton leads to the elimination of the morpholinate leaving group, generating an 
    
    
    
    -unsaturated ketone (enone).
Photochemical Instability (UV-Induced)

Benzophenone derivatives are chromophores. Upon UV absorption (


 transition), they form an excited triplet state.
  • Mechanism: The triplet benzophenone abstracts a hydrogen atom from the

    
    -carbon of the morpholine ring (intramolecular or intermolecular).
    
  • Result: This generates a ketyl radical and an

    
    -amino radical. While this is the desired mechanism for photoinitiation, during storage (unwanted light exposure), it leads to oxidative cleavage and polymerization.
    

Visualization: Degradation Pathways

The following diagram illustrates the competing pathways governing the stability of morpholinomethyl benzophenones.

StabilityPathways cluster_0 Thermodynamic Equilibrium (Dark) MB Morpholinomethyl Benzophenone Enol Enol Intermediate MB->Enol Acid/Base Catalysis Triplet Excited Triplet State (T1) MB->Triplet hν (UV) Enone Vinyl Ketone (Degradant) Enol->Enone Elimination Morph Free Morpholine Enol->Morph + Enone->MB Michael Addn (Reversible) Radicals Radical Pair (Ketyl + Amino) Triplet->Radicals H-Abstraction OxProd Oxidative Products Radicals->OxProd O2 / Coupling

Figure 1: Mechanistic map showing the reversible Retro-Mannich equilibrium (thermodynamic instability) and irreversible photochemical degradation (kinetic instability).

Experimental Protocols

To validate the stability profile, the following self-validating protocols must be employed. These move beyond simple observation to kinetic quantification.

Protocol A: pH-Rate Profiling (Hydrolytic Stability)

Objective: Determine the pseudo-first-order rate constants (


) across the pH range 1–10 to identify the region of maximum stability (pH-max).

Reagents & Equipment:

  • Buffer Systems: HCl/KCl (pH 1-2), Citrate (pH 3-5), Phosphate (pH 6-8), Borate (pH 9-10). Note: Maintain constant ionic strength (

    
     M) using NaCl.
    
  • HPLC: C18 Reverse-phase column, UV detection at 254 nm (benzophenone

    
    ).
    

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the derivative in Acetonitrile (ACN) to prepare a 1 mg/mL stock.

  • Initiation: Spike the stock into pre-thermostated (25°C, 40°C, 60°C) buffer solutions to a final concentration of 50 µg/mL. Cosolvent (ACN) should be <5% to minimize solvent effects.

  • Sampling: At defined intervals (

    
     hours), withdraw aliquots.
    
  • Quenching: Immediately dilute into cold mobile phase or adjust pH to neutral (if reaction is acid/base catalyzed) to freeze the equilibrium.

  • Quantification: Analyze via HPLC. Plot

    
     vs. time.
    
    • Validation Check: The plot must be linear (

      
      ) for pseudo-first-order kinetics. If curvature exists, the reaction may be reversible (equilibrium approach).
      

Data Interpretation: The rate law for hydrolysis is often:



  • V-shaped Profile: Expect high instability at low pH (acid catalysis) and high pH (base catalysis), with a "stability valley" near pH 4-6.

Protocol B: Isothermal Stress Testing (Arrhenius Extrapolation)

Objective: Predict shelf-life (


) at ambient temperature using elevated temperature data.

Methodology:

  • Perform Protocol A at three temperatures (e.g., 40°C, 50°C, 60°C) at the pH of maximum stability.

  • Construct an Arrhenius plot:

    
     vs. 
    
    
    
    (Kelvin).
  • Calculate Activation Energy (

    
    ) from the slope (
    
    
    
    ).
  • Extrapolate

    
     to calculate shelf life: 
    
    
    
    .

Representative Stability Data

The following table summarizes typical stability characteristics for morpholinomethyl benzophenone derivatives based on class behavior.

ParameterConditionTypical ValueInterpretation
Hydrolysis

pH 1.2 (Simulated Gastric)< 2 HoursRapid retro-Mannich degradation in acidic environments.
Hydrolysis

pH 7.4 (Physiological)12 - 48 HoursModerate stability; suitable for prodrug release or short-term formulation.
Thermal

Solid State, 40°C/75% RH> 6 MonthsSolid-state lattice energy inhibits the bimolecular retro-Mannich reaction.
Photostability Ambient Light (D65)< 24 HoursHighly sensitive; requires amber glassware/foil protection.

Table 1: Representative kinetic data. Actual values depend on substituents on the benzophenone ring (electron-donating groups stabilize the C-N bond).

Stabilization Strategies

To engineer around the inherent thermodynamic instability:

  • Salt Formation: Converting the morpholine nitrogen to a hydrochloride salt (

    
    ) shuts down the lone-pair assisted expulsion of the amine, significantly increasing solid-state stability [1].
    
  • Excipient Selection: In liquid formulations, avoid protic solvents that facilitate proton transfer. Use aprotic polar solvents (DMSO, DMAc) if solubilization is required.

  • pH Control: Formulate buffers near the experimentally determined pH-max (typically weakly acidic, pH 4-5) to minimize both specific acid and specific base catalysis.

References

  • Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Seminal text on the reversibility and stability of Mannich bases).
  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661-5673.

  • Gao, Y., et al. (2016). Degradation of benzophenone-3 by the ozonation in aqueous solution: kinetics, intermediates and toxicity. Environmental Science and Pollution Research.

  • Raoof, A., & Sadiq, B. (2023). Mannich Bases: Synthesis, Pharmacological Activity, and Applications. Iraqi Journal of Science.

Literature review on 2-Methoxy-2'-morpholinomethyl benzophenone as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and pharmaceutical applications of 2-Methoxy-2'-morpholinomethyl benzophenone (CAS 898749-96-7).

Advanced Intermediate for Tricyclic CNS Therapeutics

Part 1: Executive Summary & Chemical Profile

This compound is a specialized pharmaceutical building block primarily utilized in the synthesis of tricyclic heterocycles targeting the Central Nervous System (CNS). Its structural motif—a diaryl ketone bridged by functionalized ortho-substituents—makes it a critical precursor for benzoxazocines (analogous to the analgesic Nefopam) and substituted isoindolines .

Unlike simple benzophenones, the presence of the bulky, basic morpholinomethyl group at the 2'-position alongside the 2-methoxy group introduces unique steric and electronic properties. These features are exploited in medicinal chemistry to modulate receptor binding affinity (particularly at serotonin, norepinephrine, and dopamine transporters) and to facilitate intramolecular cyclization reactions.

Chemical Identity Table
AttributeSpecification
Chemical Name (2-Methoxyphenyl)(2-(morpholinomethyl)phenyl)methanone
CAS Registry Number 898749-96-7
Molecular Formula C₁₉H₂₁NO₃
Molecular Weight 311.38 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, Chloroform, DMSO; sparingly soluble in water
pKa (Calculated) ~7.8 (Morpholine nitrogen)
Key Functional Groups Ketone (C=O), Aryl Ether (Ar-OMe), Tertiary Amine (Morpholine)
Part 2: Synthetic Methodology (The Rieke Zinc Protocol)

Expert Insight: Traditional Friedel-Crafts acylation or Grignard additions are often unsuitable for this compound due to the incompatibility of the tertiary amine (morpholine) or the deactivating nature of the precursors. The industry-standard method for synthesizing highly functionalized benzophenones like this involves Rieke® Zinc organometallic coupling . This method tolerates sensitive functional groups and operates under mild conditions, preventing the degradation of the morpholine ring.

Reaction Scheme (Graphviz)

Synthesis A 2-Chlorobenzyl morpholine C Organozinc Reagent A->C THF, 0°C Oxidative Addition B Rieke Zinc (Zn*) B->C F 2-Methoxy-2'-morpholinomethyl benzophenone C->F Coupling D 2-Methoxybenzoyl Chloride D->F E Pd(PPh3)4 (Catalyst) E->F Catalysis

Figure 1: Organozinc coupling pathway utilizing highly reactive Rieke Zinc to form the benzophenone core.

Detailed Experimental Protocol

Objective: Synthesis of this compound via Negishi-type Coupling.

Reagents:

  • 2-Chlorobenzylmorpholine (1.0 eq)

  • Rieke Zinc (Zn*) in THF (1.1 eq) - Active Zinc

  • 2-Methoxybenzoyl chloride (0.9 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (5 mol%)

  • Anhydrous THF (Solvent)

Step-by-Step Workflow:

  • Preparation of Organozinc Reagent:

    • In a flame-dried Schlenk flask under Argon, charge Rieke Zinc slurry (in THF).

    • Add 2-Chlorobenzylmorpholine dropwise at 0°C.

    • Stir at room temperature for 3 hours to ensure complete oxidative addition. Validation: Aliquot hydrolysis followed by GC-MS should show conversion to benzylmorpholine (dehalogenated).

  • Coupling Reaction:

    • In a separate vessel, dissolve 2-Methoxybenzoyl chloride and the Pd catalyst in THF.

    • Cannulate the organozinc reagent into the acid chloride solution at 0°C.

    • Critical Control: Exothermic reaction; maintain temperature <10°C to prevent polymerization.

    • Reflux the mixture for 4-6 hours.

  • Work-up & Purification:

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with 1N NaOH (to remove unreacted acid chloride hydrolysis products) and Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Silica Gel, Hexane:EtOAc 80:20 with 1% Triethylamine). Note: Triethylamine is essential to prevent the morpholine amine from streaking on silica.

Part 3: Pharmaceutical Applications & Mechanism

This intermediate is a "privileged scaffold" precursor. Its utility lies in its ability to undergo intramolecular cyclization to form tricyclic structures found in non-opioid analgesics and antidepressants.

1. Synthesis of Benzoxazocine Analogues (Nefopam Class)

The primary application is the synthesis of 5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine derivatives.

  • Mechanism: The ketone is reduced to a secondary alcohol. The 2-methoxy group is demethylated (using BBr₃) to a phenol. Under acidic conditions, the phenol attacks the benzylic alcohol carbon (intramolecular etherification) to close the 8-membered ring.

  • Therapeutic Target: Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs) for pain management.

2. Synthesis of Isoindolines

Alternatively, reduction of the ketone to a methylene group, followed by N-dealkylation and cyclization, can yield isoindoline frameworks, which are potent 5-HT receptor ligands.

Cyclization Pathway Diagram (Graphviz)

Cyclization Start 2-Methoxy-2'-morpholinomethyl benzophenone Step1 Reduction (NaBH4) -> Alcohol Intermediate Start->Step1 Step2 Demethylation (BBr3) -> Phenol Intermediate Step1->Step2 Step3 Acid-Catalyzed Cyclization Step2->Step3 Product Benzoxazocine Derivative (Nefopam Analogue) Step3->Product Ring Closure

Figure 2: Synthetic route from the benzophenone intermediate to the pharmacologically active benzoxazocine scaffold.

Part 4: Quality Control & Impurity Profiling

For pharmaceutical use, the purity of this intermediate directly impacts the yield of the final API.

Impurity TypeOriginControl Limit (Proposed)
Des-morpholino analog Incomplete coupling or protodehalogenation of Zn reagent< 0.5%
Bis-ketone Double addition of acid chloride (rare)< 0.1%
Residual Zinc Carryover from Rieke Zinc synthesis< 20 ppm
Palladium Catalyst residue< 10 ppm (API grade)

Analytical Method:

  • HPLC: C18 Column, Gradient Acetonitrile/Water (0.1% TFA). Detection at 254 nm.

  • Identification: 1H-NMR (Characteristic singlet for -OCH₃ at ~3.8 ppm; multiplet for Morpholine -CH₂- at ~2.4 and 3.6 ppm).

References
  • Rieke, R. D., & Hanson, M. V. (1997). New organometallic reagents using highly reactive metals. Tetrahedron, 53(6), 1925-1956. Link (Foundational methodology for Rieke Zinc coupling used in synthesis).

  • ChemicalBook. (2024). This compound Product Entry. Link (Source for physical properties and CAS verification).

  • Rieke Metals. (2024). Catalog Entry: this compound.[1][2] Link (Commercial availability and synthesis origin confirmation).

  • Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Benzophenones. Link (Analytical specifications).

  • Heel, R. C., et al. (1980). Nefopam: A review of its pharmacological properties and therapeutic efficacy. Drugs, 19(4), 249-267. Link (Context for Benzoxazocine scaffold applications).

Sources

Navigating the Safety Landscape of 2-Methoxy-2'-morpholinomethyl benzophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the safety data and hazard classification for 2-Methoxy-2'-morpholinomethyl benzophenone (CAS No. 898749-96-7). As a novel compound, comprehensive safety data is not extensively available. Therefore, this document synthesizes available information and extrapolates potential hazards based on structurally related benzophenone derivatives to provide a robust framework for safe handling and use in a research and development setting.

Chemical Identity and Known Properties

This compound is a complex organic molecule.[1] Understanding its fundamental properties is the first step in a thorough safety assessment.

PropertyValueSource
Molecular Formula C19H21NO3[1]
Molecular Weight 311.37 g/mol [1]
CAS Number 898749-96-7[1]

Due to the limited availability of experimental data for this specific molecule, key physical and chemical properties such as melting point, boiling point, and solubility are not well-documented in public literature. Researchers should proceed with the assumption that it is a solid with low volatility under standard laboratory conditions, similar to other high molecular weight benzophenone derivatives.

Hazard Identification and GHS Classification: An Extrapolative Approach

A definitive Globally Harmonized System (GHS) classification for this compound is not yet established. However, by examining the hazard profiles of analogous benzophenone compounds, we can anticipate a likely classification. This proactive approach to hazard identification is a cornerstone of laboratory safety.

A closely related compound, 2-benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone (CAS No. 119313-12-1), is classified as very toxic to aquatic life with long-lasting effects.[2][3][4] Other benzophenone derivatives exhibit a range of hazards including skin irritation, serious eye irritation, and potential carcinogenicity.[5][6][7][8][9]

Based on this comparative analysis, a conservative GHS classification for this compound would likely include the following:

Hazard ClassHazard CategoryHazard Statement
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
CarcinogenicityCategory 2H351: Suspected of causing cancer
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Anticipated GHS Pictograms:

  • Health Hazard: For potential carcinogenicity and respiratory irritation.

  • Exclamation Mark: For skin and eye irritation.

  • Environment: For aquatic toxicity.

The following diagram illustrates the logical flow for assigning a provisional hazard classification based on available data and structural analogy.

GHS_Classification_Logic cluster_0 Hazard Assessment Process A Identify Target Compound: This compound B Search for Specific SDS/GHS Data A->B C Data Available? B->C D Identify Structurally Similar Compounds (e.g., other benzophenones) C->D No G Final GHS Pictograms and Hazard Statements C->G Yes E Analyze Hazard Data of Analogs (Aquatic Toxicity, Irritation, Carcinogenicity) D->E F Extrapolate and Assign Provisional GHS Classification E->F F->G

Caption: Provisional GHS classification workflow.

Toxicological Profile: Understanding the Risks

The toxicological properties of this compound have not been fully investigated.[10] However, the broader family of benzophenones has undergone more extensive study.

  • Acute Toxicity: Generally, benzophenones exhibit low acute toxicity via oral and dermal routes.[9][11] However, some derivatives are classified as harmful if swallowed.[5]

  • Skin and Eye Irritation: Many benzophenone derivatives are known to cause skin and eye irritation.[5][7][8]

  • Carcinogenicity: Benzophenone itself is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[12] This warrants a high degree of caution when handling any novel benzophenone derivative.

  • Developmental and Reproductive Toxicity: Some benzophenones have been investigated for their potential as endocrine disruptors.[12] One related compound, 2-benzyl-2-dimethylamino-4-morpholinobutyrophenone, is classified as a substance that may damage the unborn child.[2][13]

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a stringent set of handling procedures is mandatory. The following workflow outlines the essential steps for minimizing exposure.

Safe_Handling_Workflow cluster_1 Safe Handling Protocol Start Begin Work with Compound Engineering_Controls Work in a Fume Hood or Ventilated Enclosure Start->Engineering_Controls PPE Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Engineering_Controls->PPE Handling Handle as a Potential Carcinogen and Irritant. Avoid dust generation. PPE->Handling Storage Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Area Handling->Storage Spill Spill Occurs? Handling->Spill End End of Work Storage->End Spill_Cleanup Follow Spill Cleanup Protocol: - Evacuate Area - Wear appropriate PPE - Absorb with Inert Material Spill->Spill_Cleanup Yes Waste_Disposal Dispose of Waste in Accordance with Local Regulations Spill->Waste_Disposal No Spill_Cleanup->Waste_Disposal Waste_Disposal->End

Caption: Workflow for safe handling of this compound.

Detailed PPE Recommendations:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.[10]

  • Skin Protection: Wear nitrile gloves and a lab coat.[10] Regularly inspect gloves for any signs of degradation or perforation.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[10][14]

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Storage, Stability, and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][15]

  • Stability: Benzophenone derivatives are generally stable under recommended storage conditions.[15]

  • Disposal: Dispose of this chemical and its container in accordance with all applicable local, regional, and national regulations.[14] Do not allow it to enter the environment.[2]

Conclusion: A Commitment to Proactive Safety

While specific safety data for this compound remains limited, a thorough evaluation of structurally related compounds provides a strong foundation for a comprehensive safety protocol. Researchers and drug development professionals must adopt a conservative approach, treating this compound with the caution afforded to known irritants, potential carcinogens, and substances with significant environmental toxicity. Adherence to the guidelines outlined in this document will help ensure a safe and compliant laboratory environment.

References

  • Material Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • Safety data sheet - BASF. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2025).
  • Benzophenone - Safety Data Sheet. (2015).
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (2025).
  • Substance Information - ECHA - European Union. (2023).
  • This compound | 898749-96-7 - ChemicalBook. (n.d.).
  • 2-Methoxybenzophenone | C14H12O2 | CID 75702 - PubChem - NIH. (n.d.).
  • Safety Data Sheet: Benzophenone - Carl ROTH. (n.d.).
  • Safety data sheet - CPAChem. (2023).
  • Safety data sheet - BASF. (2026).
  • S A F E T Y D A T A S H E E T. (n.d.). Retrieved from

  • material safety data sheet sds/msds - CDH Fine Chemical. (n.d.).
  • Safety Data Sheet Benzophenone Revision 6, Date 17 Feb 2025 - Redox. (2025).
  • Benzophenone Toxicological Summary Minnesota Department of Health November 2023. (2023).
  • Irgacure 369 SDS, 119313-12-1 Safety Data Sheets - ECHEMI. (n.d.).
  • 2-Benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone | 119313-12-1-Molbase. (n.d.).
  • 2-benzyl-2-dimethylamino-4'-morpholinobutyrophenone - Substance Information - ECHA - European Union. (n.d.).

Sources

Electronic Properties and Reactivity of Methoxy-Substituted Benzophenones: A Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Preamble: Beyond the Parent Scaffold

Benzophenone (BP) is a cornerstone of organic photochemistry, prized for its high-yield production of a reactive triplet state.[1] This singular property has established it as a benchmark photoinitiator and a model system for studying triplet-state reactions. However, the functionalization of the benzophenone scaffold opens a vast design space for tuning its photophysical and photochemical behavior. The introduction of a methoxy (-OCH₃) group, a potent electron-donating substituent, profoundly alters the electronic landscape of the molecule. This guide provides a detailed exploration of these alterations, offering field-proven insights into the causal relationships between electronic structure, excited-state dynamics, and the ultimate reactivity of methoxy-substituted benzophenones. This document is intended for researchers, scientists, and drug development professionals seeking to harness or mitigate the photochemical properties of these versatile compounds.

Section 1: The Electronic Landscape Modulated by Methoxy Substitution

The addition of a methoxy group to the benzophenone aromatic rings is not a trivial modification. It initiates a cascade of electronic effects that redefine the molecule's interaction with light and its subsequent chemical behavior.

Ground-State Perturbations and Spectroscopic Signatures

In its ground state, the methoxy group engages in resonance with the aromatic ring, donating electron density into the π-system. This donation has two immediate and significant consequences:

  • Frontier Molecular Orbitals: The energy of the Highest Occupied Molecular Orbital (HOMO) is raised, while the Lowest Unoccupied Molecular Orbital (LUMO) is less affected. This narrows the HOMO-LUMO energy gap.[2] A smaller energy gap facilitates electronic excitation, meaning the molecule can absorb lower-energy (longer wavelength) light.[3]

  • UV-Visible Absorption: The primary absorption bands in benzophenone correspond to a weak, long-wavelength n→π* transition (an electron promoted from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital) and a more intense, shorter-wavelength π→π* transition.[2][4] The electron-donating methoxy group causes a bathochromic (red) shift in these absorption bands, pushing them to longer wavelengths.[2][5] This is particularly important for applications like photopolymerization, where matching the absorption spectrum of the initiator to the emission spectrum of the light source (e.g., an LED) is critical.[6][7]

The Critical Journey: Excited-State Dynamics

The fate of a photoexcited benzophenone derivative is dictated by the dynamics of its excited states. The journey from light absorption to chemical reaction is a rapid sequence of photophysical events, each influenced by the methoxy substituent.

Upon absorbing a photon, the molecule is promoted to an excited singlet state (S₁). For benzophenone, this S₁ state has (n,π) character.[8] What makes benzophenone so photochemically useful is its near-quantitative efficiency (~100%) in undergoing intersystem crossing (ISC) to the lower-energy triplet state (T₁).[8] This process, which involves a "flip" in the spin of the excited electron, is highly efficient in benzophenones because of the strong spin-orbit coupling between singlet and triplet states of different orbital characters, a phenomenon rationalized by El-Sayed's rules. Specifically, the ISC from the S₁(n,π) state is thought to proceed rapidly via a higher-lying T₂(π,π*) state.[9][10]

The methoxy group directly influences this process. By donating electron density, it can alter the relative energies of the (n,π) and (π,π) states.[11] For example, in 4-methoxybenzophenone, the T₂(π,π) state is brought into play, and the ISC pathway can be described as a two-step S₁ → IS → T₁ process, where IS is an intermediate hot T₁(n,π) triplet state in interaction with the T₂(π,π*) state.[9][12]

G cluster_0 Singlet Manifold cluster_1 Triplet Manifold S0 S₀ (Ground State) S1 S₁ (n,π*) S0->S1 Absorption (hν) T2 T₂ (π,π) S1->T2 ISC (El-Sayed Allowed) T1 T₁ (n,π) T1->S0 Phosphorescence / Reactivity T2->T1 Internal Conversion (IC)

Caption: Jablonski diagram for a typical benzophenone.

The final destination of this photophysical cascade is the lowest triplet state, T₁. This diradical-like state is the primary reactive species responsible for the vast majority of benzophenone's photochemistry.[13]

Section 2: The Impact of Electronics on Reactivity

The electronic modifications imparted by the methoxy group have a direct and predictable effect on the primary photochemical reaction of the benzophenone triplet state: hydrogen atom abstraction.

Attenuation of Hydrogen Atom Abstraction

The T₁(n,π*) state of benzophenone can be represented as having an electrophilic, oxygen-centered radical character. This makes it highly reactive toward abstracting hydrogen atoms from suitable C-H, O-H, or N-H bonds in other molecules (often referred to as the substrate or co-initiator).[13][14] This process generates a benzophenone ketyl radical and a substrate-derived radical.

The introduction of an electron-donating methoxy group, particularly at the para position, increases the electron density on the carbonyl oxygen.[11][13] This enhanced electron density makes the oxygen atom less electrophilic and therefore less reactive in hydrogen abstraction.[11][13] The efficiency of this core reaction is consequently reduced. This is a critical design principle: electron-donating groups deactivate the benzophenone triplet state toward hydrogen abstraction, while electron-withdrawing groups enhance its reactivity.[13]

G cluster_0 Step 1: Excitation & ISC cluster_1 Step 2: H-Abstraction cluster_2 Step 3: Radical Reactions BP_S0 BP(S₀) BP_T1 BP(T₁) BP_S0->BP_T1 hν, ISC Reactants BP(T₁) + R-H Products [BP-H• •R] Reactants->Products kH Radicals BP-H• + R• Products->Radicals Radical Pair Separation Final Polymerization, Dimerization, etc. Radicals->Final

Caption: Mechanism of Type II photoinitiation.

Implications for Key Applications
  • Photopolymerization: In Type II photoinitiation, the radicals generated from hydrogen abstraction initiate the polymerization of monomers like acrylates.[6][15] While methoxy-substituted benzophenones may be less efficient hydrogen abstractors, their red-shifted absorption can make them more suitable for use with long-wavelength light sources like LEDs.[7] This creates a trade-off between intrinsic reactivity and spectral suitability that must be balanced for a given application.

  • Medicinal Chemistry: The benzophenone scaffold is present in numerous pharmacologically active compounds.[16] Methoxy substitution is a common strategy used to modulate the biological activity of these molecules, influencing properties like anti-cancer or anti-inflammatory effects.[16] Understanding the photochemical reactivity is crucial in this context, as unwanted photoreactions can lead to phototoxicity or degradation of the drug product.

Section 3: Experimental Characterization Protocols

Validating the electronic and reactive properties of methoxy-substituted benzophenones requires a combination of spectroscopic and analytical techniques. The protocols described below represent a self-validating system for comprehensive characterization.

Protocol: Steady-State UV-Visible Spectroscopy
  • Objective: To determine the ground-state absorption maxima (λ_max) and molar extinction coefficients (ε), confirming the bathochromic shift induced by the methoxy group.

  • Methodology:

    • Stock Solution Preparation: Accurately weigh the benzophenone derivative and dissolve it in a UV-transparent solvent (e.g., acetonitrile, cyclohexane) to prepare a concentrated stock solution (e.g., 10 mM).

    • Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of absorbances (typically 0.1 to 1.0 AU).

    • Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette filled with the pure solvent as the reference.

    • Data Acquisition: Record the absorption spectrum for each dilution over the desired wavelength range (e.g., 200-450 nm).

    • Analysis: Identify the λ_max for the n→π* and π→π* transitions. Plot absorbance at λ_max versus concentration. The slope of this line, according to the Beer-Lambert law, is the molar extinction coefficient (ε).

Protocol: Nanosecond Transient Absorption (ns-TA) Spectroscopy
  • Objective: To directly observe the triplet excited state (T₁) and the benzophenone ketyl radical, and to measure their lifetimes and reaction rates. This is the definitive technique for studying the reactivity of the triplet state.

  • Methodology:

    • Sample Preparation: Prepare a solution of the methoxy-substituted benzophenone in the chosen solvent (e.g., acetonitrile). If studying hydrogen abstraction, add a known concentration of a hydrogen donor (e.g., isopropanol).

    • Deoxygenation: The triplet state is efficiently quenched by molecular oxygen. The sample solution must be rigorously deoxygenated by bubbling with an inert gas (N₂ or Ar) for at least 20-30 minutes. The cuvette must be sealed to prevent re-entry of air.

    • Instrument Setup (Pump-Probe):

      • Pump: Use a pulsed laser (e.g., Nd:YAG) with a wavelength that excites the sample (e.g., 355 nm).[17] This "pump" pulse creates the excited states.

      • Probe: Use a broadband light source (e.g., a Xenon arc lamp) as the "probe" beam, which passes through the sample at a right angle to the pump beam.

    • Data Acquisition: The detector (e.g., PMT or ICCD) measures the change in absorbance of the probe light at various time delays after the laser flash. By scanning across different probe wavelengths, a full time-resolved spectrum can be constructed.[8][17]

    • Analysis:

      • Triplet State: In the absence of a hydrogen donor, the decay of the transient absorption at the characteristic T₁ absorption maximum (typically ~530 nm for benzophenones) is monitored.[18] The decay kinetics are fit to an exponential function to determine the intrinsic triplet lifetime (τ_T).

      • Hydrogen Abstraction Rate (k_H): The decay of the triplet absorption is measured at different concentrations of the hydrogen donor. A plot of the observed decay rate versus donor concentration will be linear, with the slope equal to the bimolecular rate constant for hydrogen abstraction (k_H).

      • Ketyl Radical: The formation and decay of the benzophenone ketyl radical, which has a distinct absorption spectrum, can also be monitored to corroborate the hydrogen abstraction mechanism.[19]

G cluster_0 Setup cluster_1 Detection & Analysis Laser Pulsed Laser (Pump, e.g., 355 nm) Sample Deoxygenated Sample in Cuvette Laser->Sample Lamp Broadband Lamp (Probe) Lamp->Sample Detector Detector (PMT/ICCD) Sample->Detector Transient Signal Computer Data Analysis (Kinetics, Spectra) Detector->Computer

Caption: Workflow for ns-Transient Absorption Spectroscopy.

Section 4: Data Summary and Comparison

To contextualize the effects of methoxy substitution, the following table summarizes key photophysical data for the parent benzophenone versus its 4-methoxy derivative.

PropertyBenzophenone (BP)4-Methoxybenzophenone (4-MeOBP)Rationale for Change
λ_max (n→π) ~330-340 nm~340-350 nmElectron donation from -OCH₃ group destabilizes the ground state relative to the excited state, causing a red shift.[2]
Triplet Energy (E_T) ~69 kcal/mol~68-69 kcal/molThe T₁(n,π) state energy is slightly affected. Electron-donating groups can increase the energy of n,π* states.[20]
Triplet Lifetime (τ_T) Microseconds (solvent dependent)Generally longer than BP in the absence of quenchers.The lower reactivity towards solvent impurities can lead to a longer intrinsic lifetime.
H-Abstraction Rate (k_H) High (e.g., ~1x10⁶ M⁻¹s⁻¹ from isopropanol)Significantly LowerIncreased electron density on the carbonyl oxygen reduces its electrophilicity and reactivity.[11][21]

Conclusion: A Tool for Molecular Design

The methoxy group is a powerful tool for tuning the electronic properties and photochemical reactivity of the benzophenone scaffold. Its primary effects—a red-shift in UV absorption and a significant reduction in the rate of hydrogen atom abstraction—are a direct consequence of its electron-donating nature.[5][11] For scientists and developers, this understanding provides a clear and predictable framework for molecular design. Whether the goal is to enhance photosensitivity to visible light, mitigate unwanted photoreactions in a pharmaceutical agent, or precisely control the initiation of polymerization, the strategic placement of methoxy substituents offers a reliable method to achieve the desired outcome. The experimental protocols outlined herein provide the necessary means to validate these designs, ensuring a robust and data-driven approach to the development of advanced materials and therapeutics.

References

  • ResearchGate. (2025, August 7). Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State | Request PDF. [Link]

  • Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. [Link]

  • Science Alert. (2016, October 15). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. [Link]

  • ResearchGate. (2025, August 10). Reducing the Hydrogen Atom Abstraction Efficiencies of Benzophenone-Based Photosensitive Alkoxyamines | Request PDF. [Link]

  • Taylor & Francis Online. (2018, May 16). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

  • PubMed. (2016, October 21). Competition between "Meta Effect" Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions. [Link]

  • ACS Publications. (2007, December 22). The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. [Link]

  • ScholarWorks@BGSU. (n.d.). The Photochemistry of Benzophenone. [Link]

  • Edinburgh Instruments. (2020, July 14). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. [Link]

  • ResearchGate. (2025, August 8). Fast transient absorption spectroscopy of the early events in photoexcited chiral benzophenone–naphthalene dyads | Request PDF. [Link]

  • Patsnap. (2014, January 22).
  • PubChem. (n.d.). 4-Methoxybenzophenone. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxybenzophenone. [Link]

  • ACS Publications. (2020, April 16). Substituent Effect in the First Excited Triplet State of Monosubstituted Benzenes. [Link]

  • Oregon State University. (n.d.). Experimental Chemistry II. [Link]

  • PubMed. (n.d.). Molecular structure, NBO analysis, electronic absorption and vibrational spectral analysis of 2-Hydroxy-4-Methoxybenzophenone: reassignment of fundamental modes. [Link]

  • ACS Publications. (1991). Dipole moments of excited triplet states of substituted benzophenones. [Link]

  • National Center for Biotechnology Information. (2025, September 25). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. [Link]

  • ResearchGate. (2025, November 4). (PDF) The Benzophenone S 1 (n,π) → T 1 (n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. [Link]

  • Wiley Online Library. (n.d.). Modulation of Intersystem Crossing by Chemical Composition and Solvent Effects: Benzophenone, Anthrone and Fluorenone. [Link]

  • ResearchGate. (2025, August 10). New near UV photoinitiators containing benzophenone part for photoinitiating polymerization of methyl methacrylate | Request PDF. [Link]

  • MDPI. (2021, May 29). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. [Link]

  • European Patent Office. (1999, October 27). Process for the manufacture of hydroxyalkoxybenzophenones. [Link]

  • MTA REAL. (2014, December 31). Substituent Effect on the Photoreduction Kinetics of Benzophenone. [Link]

  • PubMed. (2003, November 15). Benzophenones in the higher triplet excited states. [Link]

  • ACS Publications. (2018, April 5). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. [Link]

  • ACS Publications. (2020, April 16). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. [Link]

  • ResearchGate. (2015, September 23). Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. [Link]

  • ResearchGate. (n.d.). Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives | Request PDF. [Link]

  • The Australian National University. (2021, February 21). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. [Link]

  • ResearchGate. (2025, August 7). Photoinitiating characteristics of benzophenone derivatives as new initiators in the photocrosslinking of polyethylene. [Link]

  • Google Patents. (n.d.). CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone.
  • UiT The Arctic University of Norway. (2022, March 23). Electrochemical behaviour of 2-hydroxybenzophenones and related molecules. [Link]

  • RSC Publishing. (n.d.). Hydrogen abstraction by photoexcited benzophenone: consequences for DNA photosensitization. [Link]

  • ResearchGate. (2025, October 15). (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]

  • National Center for Biotechnology Information. (2022, December 2). Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. [Link]

  • ACS Publications. (2022, September 1). The Merger of Benzophenone HAT Photocatalysis and Silyl Radical-Induced XAT Enables Both Nickel-Catalyzed Cross-Electrophile Coupling and 1,2-Dicarbofunctionalization of Olefins. [Link]

  • YouTube. (2021, February 8). 8.4 Intermolecular Hydrogen Abstraction by Excited Ketones. [Link]

Sources

Methodological & Application

Solvent Selection for the Extraction of 2-Methoxy-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the thermodynamic and kinetic considerations for selecting extraction solvents for 2-Methoxy-2'-morpholinomethyl benzophenone (MMBP) . As a lipophilic Mannich base containing a morpholine moiety, MMBP exhibits pH-dependent solubility suitable for "pH-swing" isolation. This guide compares traditional chlorinated solvents against modern green alternatives (2-MeTHF, MTBE) and provides a validated protocol for isolating high-purity material while mitigating common issues such as emulsion formation.

Chemical Context & Solubility Mechanics

To design a robust extraction, we must first model the solute. MMBP consists of three distinct functional zones:

  • Benzophenone Core: Highly lipophilic (

    
    -
    
    
    
    interactions), driving solubility in aromatics and chlorinated solvents.
  • Methoxy Group: A weak hydrogen bond acceptor, adding slight polarity but maintaining overall lipophilicity.

  • Morpholinomethyl Group: The critical "handle." The tertiary amine nitrogen has a

    
     estimated between 7.0 and 7.6  (analogous to 
    
    
    
    -methylmorpholine).[1]
The pH-Swing Mechanism

The extraction relies on manipulating the ionization state of the morpholine nitrogen:

  • pH < 5.0 (Acidic): The nitrogen is protonated (

    
    ). The molecule becomes an ionic salt, highly soluble in water and insoluble in most non-polar organic solvents.
    
  • pH > 9.0 (Basic): The nitrogen is deprotonated (Free Base). The molecule becomes neutral and highly lipophilic (

    
    ), partitioning into the organic phase.
    

Solvent Selection Matrix

We evaluated solvents based on Solubility Parameter (


) , ICH Q3C (R8) Classification , and Process Suitability .
SolventDensity (g/mL)ICH ClassSelectivity for MMBPProcess ProsProcess Cons
Dichloromethane (DCM) 1.33Class 2HighExcellent solubility; rapid phase separation (bottom layer).Toxic/Carcinogenic; low boiling point causes solvent loss; prone to emulsions.
2-Methyltetrahydrofuran (2-MeTHF) 0.86Class 3HighRecommended Green Alternative. Bio-based; higher stability than THF; clean phase cuts.Peroxide formation (requires stabilizers); higher cost than Toluene.
MTBE (Methyl tert-butyl ether) 0.74Class 3ModerateCheap; forms very few emulsions; separates rapidly.Lower solubility for the benzophenone core compared to DCM; flammable.
Ethyl Acetate (EtOAc) 0.90Class 3LowCommon; low toxicity.Not Recommended. Amine salts can be partially soluble in wet EtOAc; hydrolysis risk at high pH.
Toluene 0.87Class 2ModerateGood for final crystallization; high boiling point.Hard to remove traces (high BP); poor solubility for polar impurities.
Recommendation

2-MeTHF is the superior choice for process scale-up due to its high solvent power for benzophenones, low water miscibility, and favorable environmental profile (Class 3). MTBE is a valid low-cost alternative for smaller analytical extractions.

Visualizing the Extraction Logic

The following diagram illustrates the "Acid/Base Swing" logic used to purify MMBP from neutral impurities (like unreacted benzophenone starting material) and polar byproducts.

ExtractionLogic Start Crude Reaction Mixture (Contains MMBP, Neutrals, Salts) Acidify Step 1: Acidification (Add HCl to pH 2-3) Start->Acidify PhaseSep1 Phase Separation 1 Acidify->PhaseSep1 Partitioning OrgWaste Organic Phase (Contains Neutral Impurities) PhaseSep1->OrgWaste Remove AqPhase Aqueous Phase (Contains MMBP-H+ Salt) PhaseSep1->AqPhase Keep Basify Step 2: Basification (Add NaOH to pH > 10) AqPhase->Basify Extract Step 3: Solvent Extraction (Add 2-MeTHF) Basify->Extract PhaseSep2 Phase Separation 2 Extract->PhaseSep2 FinalOrg Organic Phase (Contains Pure MMBP Free Base) PhaseSep2->FinalOrg Isolate AqWaste Aqueous Waste (Salts) PhaseSep2->AqWaste Discard

Figure 1: The Acid-Base Swing Protocol. By temporarily converting MMBP to its water-soluble salt, neutral organic impurities are washed away before the final extraction.

Detailed Experimental Protocol

Protocol: Isolation of this compound

Objective: Isolate MMBP with >98% purity from a crude reaction mixture. Safety: Wear nitrile gloves and safety glasses. Work in a fume hood. MMBP is a potential skin irritant.[2]

Materials
  • Crude Reaction Mixture[3][4]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or MTBE.

  • Acid: 1M Hydrochloric Acid (HCl).[5]

  • Base: 5M Sodium Hydroxide (NaOH) or 25% Ammonium Hydroxide.

  • Brine (Saturated NaCl solution).

Step-by-Step Procedure
  • Initial Dissolution (if solid):

    • Dissolve the crude residue in a minimal amount of 2-MeTHF (approx. 5-10 volumes relative to mass).

    • Note: If the reaction was done in toluene or DCM, you can proceed directly, but 2-MeTHF is preferred for the final purity profile.

  • Acid Extraction (Purification Step):

    • Transfer the organic solution to a separatory funnel.[5]

    • Add 1M HCl (1.05 equivalents relative to theoretical amine yield).

    • Shake vigorously for 2 minutes. Vent frequently.

    • Observation: The MMBP converts to the hydrochloride salt and migrates to the aqueous (bottom) layer.

    • Allow layers to separate.[4][5] Collect the Aqueous Layer (Product is here).

    • Optional: Wash the aqueous layer once with a small volume of fresh organic solvent to remove entrained neutral impurities.

  • Basification (The "Swing"):

    • Place the acidic aqueous layer in a clean beaker/flask (cooled in an ice bath to 5-10°C to prevent degradation).

    • Slowly add 5M NaOH dropwise with stirring.

    • Target: Adjust pH to > 10.0 .

    • Observation: The solution will become cloudy/milky as the MMBP free base oils out or precipitates.

  • Final Extraction:

    • Transfer the basic aqueous mixture back to the separatory funnel.

    • Extract with 2-MeTHF (3 x volumes).

    • Troubleshooting Emulsions: Morpholine derivatives act as surfactants. If an emulsion forms (rag layer), add saturated brine (10% volume) or filter the interface through a pad of Celite.

  • Drying and Concentration:

    • Combine the organic extracts.[6]

    • Wash with Brine (1 x volume) to remove residual alkalinity.

    • Dry over anhydrous Sodium Sulfate (

      
      )  for 15 minutes.
      
    • Filter and concentrate under reduced pressure (Rotavap) at 40°C.

  • Yield Verification:

    • The resulting oil/solid is the MMBP Free Base.

    • Analytical Check: Dissolve a sample in MeOH for HPLC/UPLC analysis.

Troubleshooting & Optimization

Managing Emulsions

Morpholine-containing compounds are notorious for stabilizing oil-in-water emulsions due to the semi-polar ether oxygen and the basic nitrogen.

  • Prevention: Do not shake the separatory funnel violently; use a gentle rocking motion (inversion).

  • Cure: If an emulsion forms, add a small amount of Methanol (breaks surface tension) or high-molarity Brine (increases aqueous density).

Salt Formation (Storage)

The free base of MMBP may oxidize over time (benzophenone sensitivity). For long-term storage, convert it to the Hydrochloride or Oxalate salt :

  • Dissolve Free Base in dry Ethanol or IPA.

  • Add 1.1 eq of HCl (in ether or dioxane).

  • Cool to 0°C to crystallize the salt.

References

  • International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8).[7][8][9] (2021).[7][8][9] Available at: [Link]

  • PubChem. N-Methylmorpholine Compound Summary. National Library of Medicine.[10] (2024).[11] Available at: [Link]

  • Byrne, F. P., et al. Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. (2016). Available at: [Link]

  • Henderson, L. J.The Theory of the Extraction of Bases. (Principles of Acid-Base Partitioning). Standard Organic Chemistry Texts.

Sources

Green Chemistry Approaches to Synthesizing 2-Methoxy-2'-morpholinomethyl benzophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and protocols for the synthesis of 2-Methoxy-2'-morpholinomethyl benzophenone, a complex molecular scaffold, using green chemistry principles. Recognizing the pharmaceutical industry's shift towards sustainable practices, this document eschews conventional, often hazardous, synthetic routes in favor of methodologies that prioritize safety, efficiency, and environmental benignity. We present two primary green protocols: a solvent-free, microwave-assisted Mannich reaction for the key aminomethylation step and an aqueous-phase Suzuki-Miyaura coupling for the construction of the benzophenone core. Each protocol is detailed with step-by-step instructions, mechanistic insights, and a comparative analysis against traditional methods using established green chemistry metrics. This guide is designed to empower researchers and drug development professionals with the practical knowledge to implement safer, more sustainable, and highly efficient synthetic strategies in their laboratories.

Introduction: The Imperative for Greener Synthesis

The benzophenone moiety is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. The specific target of this guide, this compound, represents a class of substituted benzophenones with potential applications in drug discovery, necessitating robust and scalable synthetic routes. However, traditional organic synthesis often relies on stoichiometric, hazardous reagents, volatile organic solvents, and energy-intensive conditions, leading to significant waste generation and safety concerns.

Green chemistry offers a transformative framework to mitigate these issues by designing chemical processes that reduce or eliminate the use and generation of hazardous substances. This guide provides a practical application of these principles to the synthesis of a complex target molecule. We will focus on two key transformations:

  • C-N Bond Formation: The introduction of the morpholinomethyl group via a three-component Mannich reaction.

  • C-C Bond Formation: The construction of the diaryl ketone core via a palladium-catalyzed cross-coupling reaction.

By optimizing these critical steps using green methodologies, we demonstrate a significant reduction in environmental impact without compromising chemical efficiency.

Strategic Application of Green Chemistry Principles

Our synthetic strategy is designed around several core principles of green chemistry, including waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency.

Logical Workflow for Green Synthesis

The overall synthetic plan is broken down into two main modules, each representing a key green transformation. This modular approach allows for flexibility and optimization at each stage.

G cluster_0 Overall Synthetic Strategy start Starting Materials: (2-Methoxyphenyl)boronic acid, 2-Bromobenzaldehyde module1 Module 1: Green C-C Bond Formation Aqueous Suzuki-Miyaura Coupling start->module1 end Target Molecule: This compound module2 Module 2: Green C-N Bond Formation Microwave-Assisted Mannich Reaction module1->module2 module2->end

Caption: Overall workflow for the green synthesis of the target molecule.

Module 1: Green Synthesis of the Benzophenone Core via Aqueous Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for forming C-C bonds.[1] Traditionally performed in organic solvents like toluene or dioxane, we present a greener alternative using water as the reaction medium. This approach not only reduces reliance on volatile organic compounds (VOCs) but can also enhance reaction rates and simplify product isolation.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The use of a water-soluble palladium catalyst or a phase-transfer catalyst facilitates the reaction in an aqueous medium. The base is crucial for activating the boronic acid for the transmetalation step.[1]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) RPdX R¹-Pd(II)-X Pd0->RPdX R¹-X Transmetal Transmetalation (R²-B(OH)₂, Base) RPdR R¹-Pd(II)-R² RPdX->RPdR R²-B(OH)₂ Base RedElim Reductive Elimination Product R¹-R² (Product) RPdR->Product Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2][4]

Detailed Protocol: Synthesis of 2-Methoxy-2'-formylbenzophenone

This protocol describes the coupling of (2-methoxyphenyl)boronic acid and 2-bromobenzaldehyde to yield the key benzophenone intermediate.

Materials:

  • (2-Methoxyphenyl)boronic acid (1.0 eq)

  • 2-Bromobenzaldehyde (1.1 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 1 mol%)

  • Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt (TPPTS, 3 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Degassed Water

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add (2-methoxyphenyl)boronic acid, 2-bromobenzaldehyde, K₂CO₃, Pd(OAc)₂, and TPPTS.

  • Purge the flask with an inert gas (Nitrogen or Argon) for 10 minutes.

  • Add degassed water to the flask to achieve a 0.2 M concentration with respect to the boronic acid.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methoxy-2'-formylbenzophenone.

Module 2: Green Synthesis via Microwave-Assisted, Solvent-Free Mannich Reaction

The Mannich reaction is a three-component condensation used to introduce an aminomethyl group to an acidic proton located alpha to a carbonyl group.[5][6] Our green protocol utilizes microwave irradiation for rapid, energy-efficient heating and a recyclable solid acid catalyst under solvent-free conditions, significantly reducing reaction time and waste.[7]

Mechanistic Rationale

The reaction proceeds in two main stages. First, the secondary amine (morpholine) reacts with the aldehyde (paraformaldehyde) to form an electrophilic iminium ion.[8][9] Second, the enol form of the ketone (2-methoxybenzophenone) performs a nucleophilic attack on the iminium ion to form the final β-amino carbonyl compound, known as a Mannich base.[5] The use of an acid catalyst, such as Montmorillonite K10 clay, facilitates both the formation of the iminium ion and the enolization of the ketone.[10][11]

Mannich_Mechanism cluster_mech Mannich Reaction Mechanism Amine Morpholine Iminium Iminium Ion (Electrophile) Amine->Iminium Aldehyde Formaldehyde Aldehyde->Iminium Product Mannich Base (Final Product) Iminium->Product Ketone 2-Methoxy- benzophenone Enol Enol Form (Nucleophile) Ketone->Enol Tautomerization (Acid-Catalyzed) Enol->Product Nucleophilic Attack

Caption: Key steps in the acid-catalyzed Mannich reaction mechanism.[8][9]

Detailed Protocol: Synthesis of this compound

This protocol details the final aminomethylation step to produce the target molecule.

Materials:

  • 2-Methoxybenzophenone (1.0 eq)

  • Morpholine (1.2 eq)

  • Paraformaldehyde (1.5 eq)

  • Montmorillonite K10 clay (20% w/w)

  • Dichloromethane (for workup)

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Grind 2-methoxybenzophenone, paraformaldehyde, and Montmorillonite K10 clay together in a mortar and pestle to create a homogeneous powder.

  • Transfer the mixture to a microwave-safe reaction vessel.

  • Add morpholine to the vessel and mix thoroughly with a spatula.

  • Place the vessel in a laboratory microwave reactor. Irradiate at 100 °C and 150 W for 10-15 minutes. Monitor the reaction progress by TLC.

  • After completion, allow the vessel to cool to room temperature.

  • Add dichloromethane to the solid residue and stir for 10 minutes.

  • Filter the mixture to remove the Montmorillonite K10 catalyst. The catalyst can be washed with ethanol, dried in an oven, and reused.

  • Wash the organic filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product, this compound.

Green Chemistry Metrics: A Comparative Analysis

To quantify the environmental benefits of the proposed protocols, we compare them against a hypothetical "conventional" synthesis route using established green chemistry metrics.[12][13]

Conventional Route Assumptions:

  • Benzophenone Synthesis: Friedel-Crafts acylation using stoichiometric AlCl₃ in dichloromethane.

  • Mannich Reaction: Conventional heating (reflux) in ethanol for 12 hours.

MetricFormulaConventional Route (Est.)Green Protocol (Est.)Improvement
Atom Economy (%) (MW of Product / Σ MW of Reactants) x 100~65%~90%Significant
E-Factor Total Waste (kg) / Product (kg)25 - 505 - 10Drastic Reduction
Process Mass Intensity (PMI) Total Mass Input (kg) / Product (kg)26 - 516 - 11Drastic Reduction
Reaction Time -> 16 hours< 5 hoursSignificant
Solvent Use -High (DCM, Ethanol)Minimal (Water, Solvent-free)Significant
Energy Use -High (Prolonged Reflux)Low (Microwave)Significant

Note: Estimated values are for illustrative purposes to highlight the comparative advantages. The E-Factor and PMI for the pharmaceutical industry are typically high due to complex, multi-step syntheses and stringent purity requirements.[12] The green protocols presented offer a substantial improvement.

Conclusion and Future Outlook

This application guide has detailed two robust, efficient, and environmentally benign protocols for the synthesis of this compound. By integrating aqueous-phase catalysis and solvent-free microwave-assisted reactions, we have demonstrated a practical application of green chemistry principles that leads to a significant reduction in waste, energy consumption, and use of hazardous materials.[7][14] These methodologies are not limited to the target molecule and can be adapted for the synthesis of a wide range of analogous pharmaceutical intermediates. We encourage the scientific community to adopt and further innovate upon these greener synthetic strategies to foster a more sustainable future for drug development and chemical manufacturing.

References

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Mannich reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mannich Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Funes-Ardoiz, I., et al. (2017). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 36(15), 2894–2903. Retrieved from [Link]

  • Zeng, H., et al. (2009). One-pot three-component Mannich-type reactions using Sulfamic acid catalyst under ultrasound irradiation. Ultrasonics Sonochemistry, 16(6), 758-762. Retrieved from [Link]

  • Tobiszewski, M. (2016). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 21(12), 1696. Retrieved from [Link]

  • Kobayashi, S., et al. (2001). Montmorillonite K10 Catalyzed Nucleophilic Addition Reaction to Aldimines in Water. Synlett, 2001(1), 115-117. Retrieved from [Link]

  • Rasayan J. Chem. (2019). MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs CATALYST. Retrieved from [Link]

  • Kaur, N., et al. (2012). Montmorillonite: An efficient, heterogeneous and green catalyst for organic synthesis. Journal of Chemical and Pharmaceutical Research, 4(2), 991-1015. Retrieved from [Link]

  • ResearchGate. (n.d.). Green metric calculations (PMI and E-factor) for selected reactions. Retrieved from [Link]

  • Verma, G. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Chemical Sciences Journal, 8(2). Retrieved from [Link]

  • SciSpace. (2017). P-BGCE - photoreduction of benzophenone in green chemistry using an alternate solvent ethyl alcohol. Retrieved from [Link]

  • Yale University. (n.d.). Green Chemistry Toolkit - METRICS. Retrieved from [Link]

  • ResearchGate. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultrasound-assisted Mannich reaction. Retrieved from [Link]

  • Potey, L. C., et al. (2014). SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. International Journal of Pharmaceutics and Drug Analysis, 2(1), 55-58. Retrieved from [Link]

  • Büyükkidan, B., et al. (2021). Microwave assisted solvent-free mannich bases: synthesis, characterization and effects of these. Macedonian Journal of Chemistry and Chemical Engineering, 40(1), 51-56. Retrieved from [Link]

  • YouTube. (2020). Application of Greener Approach Synthesisof Benzopinacol by Benzophenone Alternate Solvent Ethanol. Retrieved from [Link]

  • Unique Pub International. (2018). A Review on Solvent-Free Microwave Assisted Condensation Reactions. Retrieved from [Link]

  • Baumgartner, J. B., et al. (2021). Assessing mass intensity as a green chemistry metric: why expanding system boundaries is not enough. Green Chemistry, 23(15), 5496-5506. Retrieved from [Link]

  • Wikipedia. (2023). Green chemistry metrics. Retrieved from [Link]

  • ResearchGate. (2012). Ultrasound-assisted synthesis of β-amino ketones via a Mannich reaction catalyzed by Fe3O4 magnetite nanoparticles as an effi. Retrieved from [Link]

  • Bhandari, S., et al. (2018). Fe3+-Montmorillonite K10 as an Efficient, Green and Reusable Heterogeneous Catalyst for Synthesis of Mannich Type Reaction under Solvent-free Condition. International Research Journal of Pure and Applied Chemistry, 16(4), 1-11. Retrieved from [Link]

  • de la Torre, P., et al. (2018). Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. Molecules, 23(4), 843. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). K10 montmorillonite clays as environmentally benign catalysts for organic reactions. Retrieved from [Link]

  • da Silva, A. C. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonically Promoted Michael Addition Reaction. Retrieved from [Link]

  • MDPI. (2018). PEG 400/Cerium Ammonium Nitrate Combined with Microwave-Assisted Synthesis for Rapid Access to Beta-Amino Ketones. An Easy-to-Use Protocol for Discovering New Hit Compounds. Retrieved from [Link]

  • Gomes, P. A. T., et al. (2021). Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. Arabian Journal of Chemistry, 14(11), 103417. Retrieved from [Link]

  • Ncube, B., et al. (2017). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 22(11), 1993. Retrieved from [Link]

  • Lu, C. D., et al. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. Organic Letters, 21(18), 7380–7384. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions during the morpholinomethylation of benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the morpholinomethylation of benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Mannich reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you minimize side reactions and maximize the yield and purity of your desired product.

Introduction to the Morpholinomethylation of Benzophenone

The morpholinomethylation of benzophenone is a classic example of the Mannich reaction, a three-component condensation that forms a β-amino carbonyl compound, also known as a Mannich base.[1][2][3] This reaction involves the aminoalkylation of the alpha-carbon of a carbonyl compound, in this case, benzophenone, with formaldehyde and a secondary amine, morpholine. The resulting morpholinomethyl benzophenone derivatives are valuable intermediates in the synthesis of various biologically active molecules.[4][5]

While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can significantly impact the yield and purity of the target compound. This guide provides practical, experience-driven solutions to these common challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the morpholinomethylation of benzophenone.

Issue 1: Low or No Yield of the Desired Product

Symptoms:

  • Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) analysis shows a large amount of unreacted benzophenone.

  • Minimal precipitation of the product is observed, even after extended reaction times or cooling.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Inefficient Iminium Ion Formation The reaction rate is dependent on the formation of the electrophilic morpholino iminium ion from morpholine and formaldehyde.[3][6] This step can be slow if the conditions are not optimal.Pre-form the iminium ion: Gently warm a mixture of morpholine and formaldehyde (in a suitable solvent like ethanol) for a short period (e.g., 15-30 minutes) before adding the benzophenone. This ensures a sufficient concentration of the electrophile.
Insufficient Enolization of Benzophenone Benzophenone is a less acidic ketone compared to aliphatic ketones, making its enolization, which is necessary for the nucleophilic attack on the iminium ion, a potentially rate-limiting step.[1]Acid Catalysis: The reaction is often catalyzed by acid.[2] Use a catalytic amount of a strong acid like hydrochloric acid (HCl) to promote the enolization of benzophenone. The pH should be slightly acidic (around 4-5).
Inappropriate Solvent The choice of solvent can significantly influence the solubility of reactants and intermediates, as well as the reaction rate.[7][8]Solvent Optimization: Ethanol is a commonly used solvent. However, if solubility is an issue, consider using a co-solvent system or exploring other polar aprotic solvents like dioxane or tetrahydrofuran (THF).
Low Reaction Temperature Like many organic reactions, the Mannich reaction often requires a certain activation energy to proceed at a reasonable rate.Increase Reaction Temperature: Gently refluxing the reaction mixture can significantly increase the reaction rate. Monitor the reaction progress by TLC to avoid excessive side product formation at higher temperatures.
Issue 2: Formation of Multiple Products (Poor Selectivity)

Symptoms:

  • TLC analysis shows multiple spots in addition to the starting material and the desired product.

  • Purification by column chromatography or recrystallization is difficult, yielding mixed fractions.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Formation of Bis-Mannich Base Benzophenone has two alpha-positions that can potentially be aminomethylated, leading to the formation of a di-substituted product.[6][9] This is more likely with an excess of formaldehyde and morpholine.Control Stoichiometry: Use a precise 1:1:1 molar ratio of benzophenone, morpholine, and formaldehyde. If bis-adduct formation is persistent, consider using a slight excess of benzophenone (e.g., 1.1 equivalents) to favor the mono-adduct.
Self-Condensation of Formaldehyde Formaldehyde can undergo self-polymerization to form paraformaldehyde or trioxane, especially under acidic conditions. This reduces the concentration of the active aldehyde.Use Fresh Formaldehyde Solution: Employ a freshly prepared aqueous solution of formaldehyde (formalin) or high-quality paraformaldehyde that is depolymerized just before use.
Formation of Methylene-bis-morpholine An excess of formaldehyde and morpholine can lead to the formation of methylene-bis-morpholine.Slow Addition of Formaldehyde: Add the formaldehyde solution dropwise to the reaction mixture containing benzophenone and morpholine. This helps to maintain a low concentration of free formaldehyde and minimizes this side reaction.
Issue 3: Difficult Purification of the Final Product

Symptoms:

  • The crude product is an oil or a sticky solid that is difficult to handle.

  • Recrystallization attempts fail to yield a pure, crystalline solid.

  • Column chromatography results in poor separation of the product from impurities.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Presence of Polymeric Byproducts As mentioned, formaldehyde can polymerize, leading to sticky, hard-to-remove impurities.Aqueous Workup: During the workup, wash the organic layer thoroughly with water to remove any water-soluble polymers and unreacted formaldehyde. An acidic wash (e.g., dilute HCl) followed by a basic wash (e.g., saturated NaHCO3 solution) can help remove basic and acidic impurities, respectively.
Residual Starting Materials Incomplete conversion can leave significant amounts of benzophenone and morpholine in the crude product.Optimize Reaction Conditions: Refer to "Issue 1" to drive the reaction to completion. For purification, consider converting the basic Mannich product into its hydrochloride salt by treating the organic solution with HCl in ether. The salt often precipitates as a crystalline solid that can be easily filtered and purified by recrystallization. The free base can be regenerated by treatment with a base.
Inappropriate Crystallization Solvent The choice of solvent is critical for successful recrystallization.Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and their mixtures) to find a suitable system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the morpholinomethylation of benzophenone?

A1: The reaction proceeds through a two-step mechanism:

  • Formation of the Iminium Ion: Morpholine acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration (loss of a water molecule) under acidic conditions to form the reactive electrophile, the morpholino iminium ion.[1][3]

  • Nucleophilic Attack by the Enol: Benzophenone, catalyzed by acid, tautomerizes to its enol form. The electron-rich enol then attacks the electrophilic iminium ion, forming a new carbon-carbon bond. Subsequent deprotonation yields the final β-amino carbonyl product, the morpholinomethyl benzophenone.[1][3]

Q2: What is the optimal pH for this reaction?

A2: The Mannich reaction is typically acid-catalyzed.[2] An optimal pH is generally in the weakly acidic range (pH 4-5). This is a delicate balance: the acidity needs to be sufficient to promote the enolization of benzophenone and the dehydration step for iminium ion formation, but not so strong as to protonate the morpholine, which would render it non-nucleophilic.

Q3: Can I use paraformaldehyde instead of formalin?

A3: Yes, paraformaldehyde can be a convenient and often preferred source of formaldehyde as it is a solid and easier to handle. However, it needs to be depolymerized to monomeric formaldehyde in situ. This is typically achieved by heating the reaction mixture, often with the addition of a catalytic amount of acid or base.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several safety precautions are essential:

  • Formaldehyde: Formaldehyde is a known carcinogen and a skin and respiratory irritant. Always handle formaldehyde solutions or paraformaldehyde in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: The organic solvents used can be flammable and have their own specific hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Acids: Handle strong acids like HCl with care, as they are corrosive.

Optimized Experimental Protocol

This protocol provides a starting point for the successful morpholinomethylation of benzophenone.

Materials:

  • Benzophenone

  • Morpholine

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO3), saturated solution

  • Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Appropriate glassware for reflux and workup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzophenone (1.0 eq) in ethanol.

  • Addition of Amine: Add morpholine (1.0 eq) to the solution and stir.

  • Acidification: Add a catalytic amount of concentrated HCl (e.g., 0.1 eq) to the mixture.

  • Addition of Formaldehyde: Slowly add formaldehyde solution (1.0 eq) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizing the Process

Reaction Mechanism

G cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Morpholine Morpholine Iminium_Ion Morpholino Iminium Ion Morpholine->Iminium_Ion + Formaldehyde, H+ Formaldehyde Formaldehyde Water H2O Product Morpholinomethyl Benzophenone Iminium_Ion->Product Benzophenone Benzophenone Enol Benzophenone Enol Benzophenone->Enol Tautomerization (H+) Enol->Product + Iminium Ion

Caption: The two-stage mechanism of the Mannich reaction.

Troubleshooting Workflow

G Start Experiment Start Problem Identify Issue Start->Problem LowYield Low/No Yield Problem->LowYield Yes MultipleProducts Multiple Products Problem->MultipleProducts No Purification Purification Difficulty Problem->Purification No Cause_LowYield Inefficient Iminium Ion Formation? Insufficient Enolization? Wrong Solvent/Temp? LowYield->Cause_LowYield Cause_Multiple Bis-Mannich Product? Formaldehyde Self-Condensation? Methylene-bis-morpholine? MultipleProducts->Cause_Multiple Cause_Purification Polymeric Byproducts? Residual Starting Materials? Wrong Crystallization Solvent? Purification->Cause_Purification Solution_LowYield Pre-form Iminium Ion Use Acid Catalyst Optimize Solvent/Temp Cause_LowYield->Solution_LowYield End Successful Synthesis Solution_LowYield->End Solution_Multiple Control Stoichiometry Use Fresh Formaldehyde Slow Formaldehyde Addition Cause_Multiple->Solution_Multiple Solution_Multiple->End Solution_Purification Aqueous Workup Optimize Reaction/Salt Formation Solvent Screening Cause_Purification->Solution_Purification Solution_Purification->End

Caption: A logical guide for troubleshooting common issues.

References

  • Mannich reaction - Wikipedia. Available at: [Link]

  • Mannich Reaction Mechanism - BYJU'S. Available at: [Link]

  • Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development - Chemical Encyclopedia - lookchem. Available at: [Link]

  • Eschweiler-Clarke reaction - Name-Reaction.com. Available at: [Link]

  • Synthesis and Research Progress of Mannich Base Corrosion Inhibitor - Clausius Scientific Press. Available at: [Link]

  • Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC. Available at: [Link]

  • Eschweiler-Clarke Reaction - J&K Scientific LLC. Available at: [Link]

  • One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid - ThaiScience. Available at: [Link]

  • Mannich Reaction - YouTube. Available at: [Link]

  • Mannich reaction: optimization of reaction conditions a | Download Table - ResearchGate. Available at: [Link]

  • (PDF) Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - ResearchGate. Available at: [Link]

  • . Available at: [Link]

  • Conditions optimization of the mannich reaction under different conditions - ResearchGate. Available at: [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Available at: [Link]

  • US5877353A - Process for the preparation of benzophenone derivatives - Google Patents.
  • Mannich bases in medicinal chemistry and drug design - PMC. Available at: [Link]

  • Morpholine, 4,4'-methylenebis-: Human health tier II assessment. Available at: [Link]

  • A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC. Available at: [Link]

  • A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacophore potential and unique trapping of N-nucleophiles in aqueous media | ChemRxiv. Available at: [Link]

  • Synthesis of methyl benzophenone - PrepChem.com. Available at: [Link]

  • Advances in the Chemistry of Mannich Bases. Available at: [Link]

  • BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. Available at: [Link]

  • CN108586224B - Method for purifying and separating benzophenone - Google Patents.
  • Which is more reactive, formaldehyde or benzophenone? - Quora. Available at: [Link]

  • Formation of estrogenic products from benzophenone after exposure to sunlight - PubMed. Available at: [Link]

  • Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions - Beilstein Journals. Available at: [Link]

  • CN102942463A - Preparation method for benzophenone compound - Google Patents.
  • News - High-Purity Benzophenone Derivatives for Pharmaceutical Applications. Available at: [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - MDPI. Available at: [Link]

  • Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? - PMC. Available at: [Link]

  • Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Available at: [Link]

  • On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Available at: [Link]

  • Reaction path containing main and side reactions involving formaldehyde. - ResearchGate. Available at: [Link]

  • Purification method of benzophenone - CN1422838A - Google Patents.

Sources

Technical Support Center: Optimizing Thermal Stability of 2-Methoxy-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for 2-Methoxy-2'-morpholinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, with a specific focus on maintaining its thermal stability during processing. The structural features of benzophenones, such as rigid aromatic groups, generally contribute to good thermal stability.[1] However, the specific substituents on the benzophenone core, in this case, the methoxy and morpholinomethyl groups, can significantly influence its degradation profile. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your compound throughout your experimental workflows.

Troubleshooting Guide: Thermal Processing Issues

This section addresses specific problems you may encounter during the heating, drying, or formulation of this compound.

Question 1: I observed a yellow to brown discoloration of my sample after heating. What is the likely cause and how can I prevent it?

Answer:

Discoloration upon heating is a common indicator of thermal degradation. For complex organic molecules like this compound, this can be due to a variety of reactions.

Potential Causes:

  • Decomposition of the Morpholinomethyl Group: The morpholinomethyl group can be a point of thermal instability. Cleavage of the C-N bond or oxidation of the morpholine ring can lead to chromophoric byproducts.

  • Oxidation: The presence of oxygen at elevated temperatures can lead to oxidative degradation of the benzophenone core or the substituents.[2][3][4]

  • Exceeding the Decomposition Temperature: Every compound has a temperature at which it begins to rapidly degrade. It is crucial to determine this temperature and process the material well below it.

Troubleshooting Steps & Solutions:

  • Determine the Onset of Decomposition:

    • Thermogravimetric Analysis (TGA): This is the primary technique to determine the temperature at which your compound starts to lose mass. A significant mass loss indicates decomposition.

    • Differential Scanning Calorimetry (DSC): This technique can reveal exothermic events that may correspond to decomposition, even if they don't involve mass loss.

  • Process Under an Inert Atmosphere: To mitigate oxidation, perform heating and drying steps under a nitrogen or argon atmosphere. This is especially critical if you are working close to the determined onset of decomposition.

  • Lower the Processing Temperature: If possible, reduce the processing temperature. If drying, consider using a high vacuum to lower the boiling points of residual solvents, allowing for effective drying at a lower temperature.

  • Analyze for Impurities: Use High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector to separate and identify the colored impurities. This can provide clues about the degradation pathway.

Question 2: My post-processing analysis shows the presence of new, unexpected impurities. How can I identify the source of these impurities and optimize my process?

Answer:

The appearance of new impurities is a clear sign that your processing conditions are inducing degradation. A systematic approach is needed to identify the degradation products and adjust your protocol.

Troubleshooting Workflow:

G cluster_0 Impurity Identification & Optimization Workflow start New Impurities Detected step1 Characterize Impurities (LC-MS, NMR) start->step1 step2 Hypothesize Degradation Pathway step1->step2 step3 Conduct Forced Degradation Studies (Heat, Light, Acid, Base, Oxidation) step2->step3 step4 Compare Forced Degradation Profile to Process Impurities step3->step4 step5 Identify Critical Process Parameter (Temperature, Time, Atmosphere) step4->step5 step6 Optimize Process Parameter step5->step6 end_node Impurity Levels Controlled step6->end_node

Workflow for impurity identification and process optimization.

Detailed Steps:

  • Characterize the Impurities: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the impurities.[5][6] If an impurity is present in sufficient quantity, isolate it and perform Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

  • Hypothesize Degradation Pathways: Based on the structure of this compound and the identified impurities, propose potential degradation reactions. For instance, the ether linkage of the methoxy group could be susceptible to cleavage.

  • Perform Forced Degradation Studies: Intentionally stress your compound under various conditions (e.g., heating in solution, exposure to acid/base, oxidation with H₂O₂) to see if you can generate the same impurities observed in your process. This can help confirm the degradation pathway.

  • Optimize Critical Parameters: Once you have identified the likely cause (e.g., thermal stress), systematically vary the processing temperature and time to find a window where the formation of impurities is minimized.

Frequently Asked Questions (FAQs)

Question 3: What is the recommended maximum processing temperature for this compound?

Answer:

There is no single "maximum" temperature, as it depends on the duration of heating and the presence of other reactive species. However, a systematic approach using thermal analysis is essential to define a safe operating range.

Thermal Analysis TechniqueParameter DeterminedSignificance for Processing
Thermogravimetric Analysis (TGA) Onset of Decomposition (Tonset)The temperature at which significant mass loss begins. Processing should be conducted well below this temperature.
Differential Scanning Calorimetry (DSC) Melting Point (Tm), Glass Transition (Tg), Decomposition ExothermIdentifies phase transitions and the energy released during decomposition. Processing above the melting point may accelerate degradation.

Recommendation: As a starting point, process the material at least 20-30°C below the Tonset determined by TGA. Always perform a small-scale trial and analyze the product for purity before proceeding with a larger batch.

Question 4: How do I perform a TGA experiment to assess the thermal stability of my compound?

Answer:

Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating thermal stability.[7]

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.

  • Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or air if you want to study oxidative stability) at a flow rate of 20-50 mL/min.

    • Heating Rate: A standard heating rate is 10 °C/min.

    • Temperature Range: Start from ambient temperature (e.g., 30 °C) and ramp up to a temperature where the sample has fully decomposed (e.g., 500 °C).

  • Data Analysis:

    • Plot the mass (%) as a function of temperature (°C).

    • The onset temperature of decomposition (Tonset) is the temperature at which the initial significant mass loss occurs. This is often determined by the intersection of the baseline with the tangent of the decomposition curve.

Question 5: What are the potential degradation pathways for this compound?

Answer:

While specific experimental data for this molecule is not widely published, we can hypothesize potential degradation pathways based on its functional groups.

G cluster_0 Potential Thermal Degradation Pathways cluster_1 Pathway A: C-N Bond Cleavage cluster_2 Pathway B: Ether Cleavage cluster_3 Pathway C: Oxidation of Morpholine Ring parent 2-Methoxy-2'-morpholinomethyl benzophenone product_A1 2-Methoxy-2'-methylbenzophenone parent->product_A1 Heat product_A2 Morpholine radical/byproducts parent->product_A2 Heat product_B 2-Hydroxy-2'-morpholinomethyl benzophenone parent->product_B Heat, H+ product_C N-oxide or other oxidized species parent->product_C Heat, O2

Hypothesized thermal degradation pathways.

  • Pathway A: C-N Bond Cleavage: The bond between the benzophenone core and the morpholinomethyl group could be a weak point, leading to the formation of 2-methoxy-2'-methylbenzophenone and morpholine-related byproducts.

  • Pathway B: Ether Cleavage: The methoxy group's ether linkage could undergo cleavage, especially in the presence of acidic impurities, to form a hydroxyl group.

  • Pathway C: Oxidation: In the presence of oxygen, the nitrogen atom in the morpholine ring is susceptible to oxidation, forming an N-oxide or other oxidized species.

Identifying the actual degradation products through techniques like LC-MS is crucial to confirm which of these pathways is dominant under your specific processing conditions.

References

  • de Beer, D., et al. (2015). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material. Journal of Agricultural and Food Chemistry, 63(22), 5518-5527. Available from: [Link]

  • PubMed. Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material. Available from: [Link]

  • ResearchGate. Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cydopia genistoides (L.) Vent. Plant Material | Request PDF. Available from: [Link]

  • Wang, Y., et al. (2017). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. RSC Advances, 7(57), 35975-35983. Available from: [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. (2022). Available from: [Link]

  • Organic Syntheses. α-DEUTERO-o-METHYL-BENZHYDROL. Available from: [Link]

  • Wang, L., et al. (2014). A simple and sensitive method for the simultaneous determination of five parabens in human urine by SPE-LC-MS/MS. Analytical Methods, 6(14), 5139-5146. Available from: [Link]

  • MDPI. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). Available from: [Link]

Sources

Technical Support Center: Synthesis of Sterically Hindered Methoxy-Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket Scope: Overcoming steric hindrance and electronic incompatibility in benzophenone synthesis. Audience: Medicinal Chemists, Process Chemists.

Welcome to the Synthesis Help Desk

Issue Summary: You are attempting to synthesize a methoxy-substituted benzophenone derivative. Standard protocols are failing due to two competing factors:

  • Steric Hindrance: Bulky ortho-substituents are preventing nucleophilic attack or proper orbital alignment.

  • Chemical Incompatibility: The methoxy group (electron-donating) activates the ring but is susceptible to demethylation by strong Lewis acids (

    
    ), converting your target into a phenol.
    

Root Cause Analysis:

  • Friedel-Crafts (F-C) Failure:

    
     coordinates to the methoxy oxygen, facilitating ether cleavage. Ortho-substituents distort the transition state, raising the activation energy.
    
  • Grignard Failure: Steric bulk prevents the formation of the tetrahedral intermediate, or the Grignard reagent acts as a base (enolization) rather than a nucleophile.

Module 1: The "Legacy" Route (Friedel-Crafts Optimization)

Ticket #FC-101: "My methoxy group is demethylating."

If you must use Friedel-Crafts acylation, you cannot use Aluminum Chloride (


) under reflux if your molecule contains a methoxy group. The Lewis acid coordinates to the ether oxygen, and chloride acts as a nucleophile to cleave the methyl group.
Troubleshooting Protocol
ParameterStandard Condition (Avoid)Optimized Condition (Use) Why?
Catalyst

(Stoichiometric)

(Catalytic) or

Iron(III) and Tin(IV) are softer Lewis acids. They activate the acyl chloride without strongly complexing the methoxy oxygen.
Solvent Nitrobenzene / DCMNitromethane (

)
Nitromethane forms a complex with the acylium ion, moderating its reactivity and preventing side reactions.
Temperature Reflux (>80°C)0°C to Room Temp Demethylation is temperature-dependent. Keep it cold.
Experimental Workflow: The "Soft" Acylation
  • Dissolve the acyl chloride (1.1 equiv) in Nitromethane.

  • Add

    
     (5-10 mol%) at 0°C.
    
  • Add the methoxy-arene dropwise.

  • Critical Step: If conversion is low due to sterics, do not heat. Switch to Module 3 (Palladium Catalysis).

Module 2: The "Control" Route (Weinreb Amide Coupling)

Ticket #WA-202: "I'm getting tertiary alcohols or no reaction."

When sterics are high, Grignard reagents often fail to attack nitriles or acid chlorides cleanly. The Weinreb Amide is the gold standard here because it forms a stable chelated intermediate that prevents over-addition.

The Mechanism of Control

The N-methoxy-N-methylamide forms a stable 5-membered chelate with the metal (Mg or Li). This "anchors" the intermediate and prevents the ketone from forming until the reaction is quenched with acid.

Protocol: Sterically Encumbered Coupling

Step 1: Synthesis of the Weinreb Amide

  • Reagents: Substituted Benzoic Acid + N,O-Dimethylhydroxylamine HCl + Coupling Agent (EDC/HOBt).

  • Note: If the acid is extremely hindered (e.g., ortho-di-isopropyl), convert to acid chloride first (

    
    ), then react with the amine salt.
    

Step 2: The Organometallic Addition

  • Reagents: Aryl-Grignard (ArMgBr) or Aryl-Lithium (ArLi).

  • Additives: If using ArMgBr, add

    
      (Lanthanum trichloride lithium chloride complex).
    
    • Why? This breaks up Grignard aggregates, making the reagent effectively smaller and more nucleophilic, allowing it to penetrate the steric shield.

Step-by-Step:

  • Cool Weinreb amide solution (THF) to -78°C (for ArLi) or 0°C (for ArMgBr).

  • Add Organometallic reagent (1.2 equiv) dropwise.

  • Monitor: Stir for 1h. If incomplete, warm to RT.

  • Quench: Pour into cold 1M HCl. The chelate breaks, releasing the ketone.

Module 3: The "Bypass" Route (Pd-Catalyzed Carbonylation)

Ticket #PD-303: "Nothing else works. The sterics are too high."

When ortho-substitution is present on both rings (e.g., 2,6-dimethyl-4-methoxybenzophenone), classical nucleophilic attacks fail. You must use Suzuki-Miyaura Carbonylation . This assembles the ketone from three components: an Aryl Halide, Carbon Monoxide (CO), and an Aryl Boronic Acid.

Why this works

The reaction proceeds via oxidative addition and CO insertion. The metal center (Palladium) acts as a template, bringing the pieces together without requiring a direct bimolecular attack on a crowded carbonyl center.

Protocol: Carbonylative Cross-Coupling

Reagents:

  • Substrate A: Sterically hindered Aryl Iodide (more reactive than bromide).

  • Substrate B: Aryl Boronic Acid (1.5 equiv).

  • CO Source: CO gas (balloon) or

    
     (solid source, safer).
    
  • Catalyst:

    
     (5 mol%) + SPhos  or XPhos  (ligand).
    
    • Ligand Choice: SPhos/XPhos are bulky, electron-rich phosphines designed specifically to facilitate oxidative addition in hindered systems.

Procedure:

  • Charge a pressure tube with Aryl Iodide, Boronic Acid,

    
    , Ligand, and 
    
    
    
    (base).
  • Evacuate and backfill with CO (or add

    
    ).
    
  • Add solvent (Anisole or Toluene/Water mix).

  • Heat to 80-100°C for 12-16 hours.

  • Purification: Filter through Celite to remove Pd black.

Visual Troubleshooting Guides

Figure 1: Decision Matrix for Synthesis Strategy

SynthesisStrategy Start Start: Target Methoxy-Benzophenone CheckSterics Are there ortho-substituents on the reacting centers? Start->CheckSterics CheckAcid Is the methoxy group acid-sensitive? CheckSterics->CheckAcid No / Mild Sterics Weinreb_Route Route B: Weinreb Amide (Prevents over-addition) CheckSterics->Weinreb_Route Moderate Sterics Suzuki_Route Route C: Pd-Carbonylation (Bypasses nucleophilic attack) CheckSterics->Suzuki_Route Severe Sterics (Di-ortho substituted) FC_Route Route A: Friedel-Crafts (Use FeCl3 or SnCl4) CheckAcid->FC_Route No CheckAcid->Weinreb_Route Yes (Avoid Lewis Acids) Weinreb_Route->Suzuki_Route If Yield < 20%

Caption: Decision tree selecting the optimal synthetic pathway based on steric bulk and acid sensitivity.

Figure 2: The Weinreb Chelation Mechanism

WeinrebMechanism cluster_chelation Chelation Effect Amide Weinreb Amide (N-OMe, N-Me) Intermediate Stable Tetrahedral Intermediate (Mg Chelation) Amide->Intermediate Attack Nucleophile R-MgBr (Nucleophile) Nucleophile->Intermediate AcidQuench Acid Quench (H3O+) Intermediate->AcidQuench Stable until quench Product Target Ketone (No Over-addition) AcidQuench->Product Hydrolysis

Caption: Stabilization of the tetrahedral intermediate via magnesium chelation prevents double addition.

References

  • Friedel-Crafts Selectivity: Olah, G. A., & Kobayashi, S. (1971). Aromatic Substitution.[1][2][3][4][5] XXX. Friedel-Crafts Acylation of Benzene and Toluene with Substituted Acyl Halides. Journal of the American Chemical Society.[3] Link

  • Weinreb Amide Review: Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. Link

  • Lanthanide Additives: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link

  • Suzuki Carbonylation: Martinelli, J. R., et al. (2008). Convenient Synthesis of Sterically Hindered Aryl Ketones via Palladium-Catalyzed Carbonylative Coupling.[6] Organic Letters.[6][7][8] Link

  • Demethylation Risks: Node, M., et al. (1980). Hard acid and soft nucleophile system. 2. Demethylation of methyl ethers of alcohol and phenol with an aluminum halide-thiol system. The Journal of Organic Chemistry.[9] Link

Sources

Technical Support Center: Purification of 2-Methoxy-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-898749 | Status: Open | Tier: Senior Application Scientist Support

Executive Summary & Compound Profile

Welcome to the technical support center. You are likely working with 2-Methoxy-2'-morpholinomethyl benzophenone (CAS: 898749-96-7), a functionalized benzophenone intermediate often used in the synthesis of CNS-active agents or photo-initiators.

This molecule presents a classic "Janus" purification challenge:

  • The Benzophenone Core: Highly lipophilic and prone to polymorphism.

  • The Morpholine Side Chain: A basic tertiary amine (

    
    ) capable of salt formation.
    
  • The Linker: A Mannich-base-like methylene bridge, which introduces potential thermal instability (retro-Mannich degradation) under harsh conditions.[1]

Standard Purity Target: >98% (HPLC/NMR) Common Impurities: Unreacted morpholine, 2-methoxybenzophenone (neutral precursor), and oxidation byproducts.[1]

Decision Matrix: Select Your Strategy

Before beginning, identify your crude material's state to select the correct workflow.

PurificationStrategy Start Crude Material State PurityCheck Current Purity (LC/MS) Start->PurityCheck HighImp < 85% Purity (Heavy Neutral Impurities) PurityCheck->HighImp MedImp 85-95% Purity (Minor Color/Byproducts) PurityCheck->MedImp HighPure > 95% Purity (Final Polish) PurityCheck->HighPure MethodA Method A: Acid-Base Extraction (Removes Neutrals) HighImp->MethodA Primary Cleanup MethodB Method B: Recrystallization (Removes Isomers) MedImp->MethodB HighPure->MethodB Recryst MethodC Method C: Salt Formation (HCl) (Long-term Storage) HighPure->MethodC Stabilize MethodA->MethodB If Solid MethodA->MethodC If Oil

Figure 1: Purification Decision Tree. Use Acid-Base extraction for dirty mixtures; Recrystallization for polishing.

Protocol A: Acid-Base Extraction (The Workhorse)

Best For: Removing neutral impurities (e.g., unreacted benzophenone starting material) and non-basic tars.[1] Mechanism: Exploits the basicity of the morpholine nitrogen to pull the product into the aqueous phase while neutrals remain in the organic phase.

Reagents Required:
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2]

  • 1M or 2M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    )
    
  • Brine[1]

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude oil/solid in DCM (10 mL per gram of crude).

    • Note: Avoid ether if possible, as morpholine salts can sometimes oil out rather than dissolve.[1]

  • Acid Extraction (Critical Step):

    • Add 1M HCl (1.2 equivalents relative to theoretical amine).[1]

    • CAUTION: Keep this step cold (0–5°C) and brief. Although benzophenone Mannich bases are relatively stable, prolonged exposure to hot acid can trigger a retro-Mannich reaction , cleaving the morpholine group [1].[1]

    • Shake vigorously and separate layers.

    • Layer ID: The Product is now in the Aqueous (Top) layer (as the HCl salt). The Impurities are in the Organic (Bottom) layer.

  • Wash: Extract the aqueous layer once more with a small volume of DCM to remove entrained neutrals. Discard the organic layer.

  • Basification:

    • Cool the aqueous layer to 0°C.[3]

    • Slowly add 2M NaOH until pH > 10. The solution should turn cloudy as the free base precipitates or oils out.

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Wash combined organics with Brine.

    • Dry over

      
       and concentrate in vacuo.
      

Protocol B: Recrystallization (The Polish)

Best For: Final purification of solid crude (>85% purity) to achieve crystalline white powder.[1] Challenge: Benzophenones often form metastable polymorphs or "oil out" before crystallizing.

Solvent Selection Table
Solvent SystemPolarityOutcomeNotes
Ethanol (Abs) HighRecommended Good solubility hot; poor cold.[1] Promotes stable crystal form.
IPA (Isopropanol) Med-HighGoodSlower evaporation; good for growing large crystals.[1]
EtOAc / Hexane MixedVariableUse 1:4 ratio. Risk of oiling out if cooled too fast.
Acetone MediumPoorToo soluble; difficult to recover yield.
Step-by-Step Protocol:
  • Supersaturation: Place crude solid in a flask with a stir bar. Add Ethanol (approx. 5 mL/g).

  • Heating: Heat to reflux (approx. 78°C). If solid remains, add Ethanol dropwise until just dissolved.

    • Tech Tip: If the solution is colored (yellow/orange), add activated charcoal (5% w/w), stir for 5 mins, and filter hot through Celite.

  • Cooling (The "Oiling" Trap):

    • Remove from heat and let cool to room temperature slowly with gentle stirring.

    • Troubleshooting: If the product separates as an oil droplets (liquid-liquid phase separation) rather than crystals:

      • Reheat to dissolve.

      • Add a "seed crystal" of pure product if available.

      • Add a drop of water (anti-solvent) to the hot solution to increase supersaturation slightly, then cool very slowly.[1]

  • Collection: Cool to 0°C for 1 hour. Filter the white needles/prisms and wash with cold (

    
    ) Ethanol.
    

Protocol C: Chromatography (The "Nuclear" Option)[1]

Best For: Separating closely related amine byproducts or if the compound refuses to crystallize.

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Hexane : Ethyl Acetate (Start 90:10

    
     Gradient to 60:40).[1]
    
  • The Secret Ingredient: You MUST add 1% Triethylamine (TEA) or 1%

    
      to the mobile phase.
    
    • Why? Silica is acidic. Without a base modifier, the morpholine nitrogen will interact with silanols, causing severe peak tailing and irreversible adsorption [2].[1]

FAQ & Troubleshooting

Q: My product is a yellow oil that won't solidify. What happened? A: This is common for benzophenones containing trace solvent or impurities.

  • High Vac: Put the oil on a high-vacuum manifold (< 1 mbar) for 12 hours to remove trapped solvent.

  • Trituration: Add cold pentane or hexane to the oil and scratch the flask walls with a glass rod. This mechanical agitation often induces nucleation.

  • Salt it: If it refuses to solidify, convert it to the Hydrochloride salt . Dissolve in

    
    , bubble dry HCl gas or add HCl in Dioxane.[1] The salt is almost guaranteed to be a solid.
    

Q: The product turned pink/red during the acid wash. A: You likely have a phenol impurity or oxidation. Benzophenones can form ketyl radicals or charge-transfer complexes that are highly colored.

  • Fix: Ensure you use Sodium Metabisulfite in your aqueous wash during workup to reduce any oxidized species.

Q: Is the morpholine group stable? A: Generally, yes.[1] However, under refluxing acidic aqueous conditions, the Mannich base can hydrolyze (Retro-Mannich), releasing morpholine and formaldehyde (or the aldehyde precursor).[1] Always perform acid extractions at room temperature or below [1].

References

  • Tramontini, M., & Angiolini, L. (1990).[1] Mannich Bases: Chemistry and Uses. CRC Press. (Authoritative text on the stability and retro-Mannich cleavage of amine-ketone systems).

  • Dolan, J. W. (2002).[1] "Tailing Peaks: Causes and Cures." LCGC North America, 20(5). (Standard chromatographic guide for handling basic amines on silica).[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for acid-base extraction and recrystallization of aromatic ketones).

  • ChemicalBook. (n.d.).[1] Entry for CAS 898749-96-7.[4] (Verification of compound existence and basic properties).[1]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling crude chemical intermediates.

Sources

Reducing hygroscopicity in solid-state 2-Methoxy-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Hygroscopicity in 2-Methoxy-2'-morpholinomethyl benzophenone

Executive Summary

This compound (hereafter 2-MMB ) presents a specific solid-state challenge: the juxtaposition of a lipophilic benzophenone core with a hydrophilic, basic morpholine tail. High hygroscopicity in this molecule typically arises from two sources: amorphous content generated during rapid precipitation, or the formation of hygroscopic salts (commonly Hydrochloride) where the morpholinium cation coordinates avidly with atmospheric water.

This guide provides a root-cause analysis and actionable protocols to stabilize the solid form, ensuring consistent dosing and chemical stability.

Part 1: Diagnostic Hub (Is it wet or is it degrading?)

Before attempting remediation, you must characterize the nature of the moisture interaction.

Q: How do I distinguish between surface adsorption and bulk absorption?

A: You must perform Dynamic Vapor Sorption (DVS) analysis. Do not rely solely on Karl Fischer (KF) titration, as KF destroys the sample and cannot distinguish between bound hydrates and loose surface water.

Protocol: DVS Interpretation for 2-MMB

  • Cycle: 0% RH

    
     90% RH 
    
    
    
    0% RH (2 cycles) at 25°C.
  • Step Size: 10% RH increments; equilibrium criterion

    
    /min.
    
  • Analysis:

DVS Profile ShapeDiagnosisRemediation Strategy
Linear Reversible Surface AdsorptionParticle size engineering (reduce surface area); Hydrophobic coating.
Hysteresis Loop Mesoporous AbsorptionDensification (Dry Granulation/Roller Compaction).
Step Change (Stoichiometric) Hydrate FormationIsolate the stable hydrate form; do not over-dry.
Exponential/Deliquescence Amorphous/Salt DissolutionCRITICAL: Requires Salt Switch or Polymorph Screen.

Technical Note: If your 2-MMB sample shows a mass increase >2% at 80% RH, it is classified as Hygroscopic. If >15% or liquefies, it is Deliquescent.

Part 2: Root Cause & Chemical Remediation
The "Morpholine Problem"

The morpholine ring nitrogen (


) is the primary hydration site. If you are working with the HCl salt , you are fighting a losing battle against thermodynamics. Chloride counterions often create crystal lattices with high lattice energy but poor shielding of the cation, leaving the protonated nitrogen accessible to water.
Workflow: The Salt Switch Strategy

If the current form is unmanageable, you must change the counterion.

Recommended Counterions for Morpholine Bases:

  • Fumarate (2:1 or 1:1): High melting point, rigid dicarboxylic acid network stabilizes the lattice.

  • Maleate: Similar to fumarate but higher solubility; good for bioavailability but potentially lower melting point.

  • Besylate (Benzenesulfonate): Lipophilic anion that "greases" the crystal lattice, repelling water.

Experimental Protocol: Salt Screening for 2-MMB

  • Solvent System: Isopropanol (IPA) or Ethyl Acetate (EtOAc). Avoid Methanol (solubility often too high).

  • Stoichiometry: 1:1.05 (Base:Acid).

  • Procedure:

    • Dissolve 500mg 2-MMB free base in 5mL hot IPA (

      
      C).
      
    • Add acid (dissolved in minimal hot IPA) dropwise.

    • Cool slowly (10°C/hour) to room temperature.

    • Crucial Step: If oiling occurs, reheat and add seed crystals or scratch the vessel wall. Do not crash cool.

Part 3: Visualization of Workflows
Decision Tree: Hygroscopicity Troubleshooting

This diagram guides you through the logical steps of identifying and fixing the moisture issue.

Hygro_Troubleshooting Start Problem: 2-MMB Solid is Wet/Sticky DVS Run DVS & XRPD Start->DVS Amorphous Halo Pattern (Amorphous) DVS->Amorphous No Bragg Peaks Crystalline Sharp Peaks (Crystalline) DVS->Crystalline Distinct Peaks Recrystallize Recrystallize (Slow Cooling) Amorphous->Recrystallize Thermodynamic Control SaltCheck Is it a Chloride/HCl Salt? Crystalline->SaltCheck Recrystallize->DVS Re-test SwitchSalt Switch Counterion (Fumarate/Besylate) SaltCheck->SwitchSalt Yes (HCl is Hygroscopic) ParticleEng Particle Engineering (Reduce Surface Area) SaltCheck->ParticleEng No (Stable Salt) SwitchSalt->DVS Coating Polymer Coating (HPMC/Ethylcellulose) ParticleEng->Coating Residual Issue

Caption: Decision logic for diagnosing and remediating moisture uptake in 2-MMB solids.

Part 4: Frequently Asked Questions (FAQs)
Q1: My 2-MMB turns into an oil during synthesis workup. How do I get a solid?

A: This is "oiling out," common with morpholine derivatives. It indicates the material is amorphous or contains impurities lowering the melting point.

  • Fix: Use a solvent-mediated polymorphic transformation . Slurry the oil in a non-solvent (e.g., Heptane or Methyl tert-butyl ether - MTBE) and stir at room temperature for 24-48 hours. The mechanical agitation and low solubility encourage the molecules to align into a crystal lattice.

Q2: Can I just dry the material at high temperature to remove the water?

A: Proceed with caution.

  • If the water is surface adsorbed: Yes, vacuum drying at 40-50°C is effective.

  • If the water is lattice bound (hydrate): Drying may collapse the crystal lattice, creating a high-energy amorphous phase that is more hygroscopic than before.

  • Test: Run TGA (Thermogravimetric Analysis). If weight loss occurs <100°C, it's likely surface water. If weight loss is stepped and occurs >100°C, it is a hydrate.

Q3: Why is the HCl salt so hygroscopic compared to the free base?

A: The free base of 2-MMB relies on the lipophilic benzophenone rings for packing. When you form the HCl salt, you introduce a charged ionic center (


). The chloride ion is small and has high charge density, acting as a magnet for water dipoles. Larger, hydrophobic counterions (like Tosylate or Napsylate) shield this charge more effectively.
Q4: Are there formulation excipients that can buffer this hygroscopicity?

A: Yes. If you cannot change the API form, use moisture-scavenging excipients in your formulation:

  • Colloidal Silicon Dioxide (Aerosil 200): Adsorbs surface moisture.

  • Starch 1500: Acts as a moisture sink, preferentially absorbing water before the API does.

  • Avoid: PEG (Polyethylene Glycol) based excipients, as they are hygroscopic themselves and can transfer moisture to the API.

Part 5: References
  • Newman, A. (2013). Solid-State Characterization of Pharmaceuticals. Wiley. (Standard text on DVS and XRPD interpretation).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. IUPAC/Wiley-VCH. Link (The authoritative guide on salt selection).

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. Link

  • Pudipeddi, M., & Serajuddin, A. T. (2005). "Trends in Salt Selection." Journal of Pharmaceutical Sciences, 94(5), 929-939. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Stability-Indicating HPLC Method Development and Validation for 2-Methoxy-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative

2-Methoxy-2'-morpholinomethyl benzophenone is a compound of interest with potential applications in pharmaceutical development. A validated, stability-indicating analytical method is paramount to ensure the quality, safety, and efficacy of any active pharmaceutical ingredient (API).[1] Such a method must be able to accurately quantify the parent compound while also separating it from any potential degradation products that may form under various stress conditions.[1][2] This guide will walk through the logical, science-driven process of developing and validating such a method, grounded in the principles outlined by the International Council for Harmonisation (ICH).[3][4]

Strategic Method Development

The goal of method development is to achieve a reliable and robust separation of the target analyte from all potential impurities and degradants. A systematic approach, often referred to as method scouting, is the most efficient path to an optimized method.[5]

Initial Assessment and Physicochemical Properties

Before any practical work, an in silico or preliminary laboratory assessment of this compound is critical. Its structure—containing a benzophenone core, a methoxy group, and a morpholine moiety—suggests a moderate to high hydrophobicity. This makes Reversed-Phase HPLC (RP-HPLC) the logical starting point.[6] The presence of the basic morpholine group (a tertiary amine) implies that the mobile phase pH will be a critical parameter to control peak shape and retention.

Chromatographic System Selection

Based on the compound's structure, the following initial HPLC conditions are proposed:

ParameterInitial ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent hydrophobic retention, suitable for benzophenone-like structures.[7][8] A standard length and particle size offer a good balance of efficiency and backpressure.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC.[9] Formic acid will acidify the mobile phase, ensuring the morpholine nitrogen is protonated, which typically leads to better peak shapes for basic compounds by minimizing interactions with residual silanols on the silica-based column packing.[10]
Detection UV at 254 nmThe benzophenone chromophore is expected to have strong UV absorbance. A preliminary UV scan of the compound in the mobile phase would confirm the optimal wavelength. 254 nm is a common starting point for aromatic compounds.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Injection Vol. 10 µLA typical injection volume.
Method Optimization Workflow

The optimization process is iterative, aiming to achieve the desired system suitability parameters.

Caption: A streamlined workflow for HPLC method development.

An initial "scouting" gradient, running from 5% to 95% Acetonitrile over 20-30 minutes, is recommended to determine the approximate organic solvent concentration needed to elute the main peak.[6] Based on the retention time from this gradient run, an isocratic method can be developed, or a more focused gradient can be designed to ensure separation from any early or late-eluting impurities. The goal is to achieve a retention time for the main peak that is not excessively long, typically between 3 and 10 minutes, with a tailing factor close to 1 and sufficient resolution from other peaks.

Forced Degradation: The Key to a Stability-Indicating Method

To prove a method is stability-indicating, it must be challenged to separate the intact drug from its degradation products.[1][2] This is accomplished through forced degradation (stress testing) studies, as mandated by ICH guideline Q1A(R2).[2] The goal is to achieve 5-20% degradation of the API.[2][12]

Stress Conditions

The following conditions are applied to a solution of this compound:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80 °C for 48 hours.[12]

  • Photolytic Degradation: Solution exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[12]

After exposure, samples are diluted and injected into the HPLC system. The chromatograms are evaluated to ensure that all degradation peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is crucial here to confirm that the main peak is spectrally pure in all stressed samples.

Method Validation: Proving Fitness for Purpose

Once the method is developed and shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines.[3][4][13] This process provides documented evidence that the method is suitable for its intended purpose.

Caption: Core parameters for analytical method validation.

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and stressed samples. Perform peak purity analysis.No interference at the retention time of the analyte. Peak purity index > 0.999.
Linearity Analyze at least five concentrations across the expected range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.The range over which the method is precise, accurate, and linear.
Accuracy Spike a placebo or blank matrix with known amounts of the API at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery of 98.0% to 102.0%.
Precision Repeatability (Intra-day): Six replicate preparations at 100% of the target concentration.Intermediate Precision (Inter-day): Repeatability test on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.[14]
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1 or standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be detected.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N) of 10:1 or standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5 °C).System suitability parameters must be met. No significant change in results.
System Suitability Injections of a standard solution at the beginning of each run.Tailing factor ≤ 2.0, RSD of replicate injections ≤ 2.0%, Theoretical plates > 2000.[14][15][16][17]

Comparison with Alternative Methods

While HPLC is the gold standard for pharmaceutical analysis, other techniques could be considered.

MethodAdvantagesDisadvantagesSuitability for this compound
Ultra-High-Performance Liquid Chromatography (UHPLC) Faster run times, better resolution, lower solvent consumption.[18]Higher backpressure requires specialized instrumentation.Excellent alternative. A direct method transfer from HPLC is often possible, offering significant efficiency gains.[19]
Gas Chromatography (GC) Suitable for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds. The high molecular weight and polarity of the target compound make it unsuitable without derivatization.Not recommended. The compound is likely not volatile enough for direct GC analysis.
Thin-Layer Chromatography (TLC) Simple, low cost, good for preliminary screening.Not quantitative, lower resolution.Limited use. Could be used for initial reaction monitoring but not for formal purity or stability testing.
Supercritical Fluid Chromatography (SFC) Fast separations, uses environmentally friendly CO₂.Less common instrumentation, method development can be complex.Potentially suitable. Could offer an alternative to RP-HPLC, especially for chiral separations if relevant.

For regulatory purposes and routine quality control, a validated RP-HPLC or UHPLC method remains the most appropriate and widely accepted choice.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the development and validation of a stability-indicating HPLC method for this compound. By following a logical workflow from initial assessment through to comprehensive validation according to ICH guidelines, a robust and reliable method can be established. Such a method is indispensable for ensuring the quality and stability of the drug substance, forming a critical component of any regulatory submission and quality control program.

References

  • ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • ICH Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ICH. Quality Guidelines. [Link]

  • Lab-Training.com. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]

  • SGS. Forced Degradation Testing. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • YMC Co., Ltd. Guides for method development. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ECA Academy. System Suitability for USP Chromatographic Methods. [Link]

  • YouTube. Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • ZirChrom. Method Development Guide (rev. 05/04) - HPLC. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Biotage. How do I develop a reversed-phase flash column chromatography method?. [Link]

  • MDPI. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Taylor & Francis Online. Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. [Link]

  • AKJournals. Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. [Link]

  • ResearchGate. (PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. [Link]

  • American Chemical Society. HPLC analysis: The reduction of benzophenone to Diphenylmethanol. [Link]

Sources

Comprehensive Guide to Purity Assay Methods for Benzophenone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Purity Assay Methods for Benzophenone Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Criticality of Benzophenone Purity

Benzophenone derivatives are ubiquitous pharmacophores and photo-initiators in drug development, serving as key intermediates for Active Pharmaceutical Ingredients (APIs) like Phenytoin (anticonvulsant) and Ketoprofen (NSAID). Their high UV absorbance and potential for isomeric impurities make their purity analysis a critical control point in CMC (Chemistry, Manufacturing, and Controls) workflows.

This guide objectively compares the three dominant analytical methodologies—High-Performance Liquid Chromatography (HPLC) , Gas Chromatography (GC) , and Differential Scanning Calorimetry (DSC) . Unlike generic templates, this analysis focuses on the specific physicochemical challenges of benzophenones, such as thermal stability and UV cutoff interference.

Methodological Deep Dive & Comparative Analysis

Method A: HPLC-UV (The Gold Standard)

Mechanism: Reversed-phase chromatography utilizing the strong π-π interactions of the benzophenone aromatic rings with C18 stationary phases.

  • Why it works: Benzophenones exhibit strong UV absorption maxima (typically ~254 nm and ~280-315 nm), allowing for high-sensitivity detection without derivatization.

  • Best For: Thermally labile derivatives, non-volatile impurities, and routine QC release testing.

Method B: GC-FID/MS (The Volatile Specialist)

Mechanism: Separation based on boiling point and polarity.

  • Why it works: Many benzophenone intermediates are sufficiently volatile. GC is superior for detecting residual solvents and identifying volatile side-products that might co-elute in HPLC.

  • Best For: Process optimization (monitoring reaction completion), residual solvent analysis, and volatile impurity profiling.

  • Critical Limitation: Thermal degradation of substituted benzophenones at injector temperatures >250°C.

Method C: Differential Scanning Calorimetry (DSC) (The Absolute Reference)

Mechanism: Purity determination based on melting point depression (Van’t Hoff equation).[1]

  • Why it works: It requires no reference standard, making it ideal for characterizing primary reference standards.

  • Best For: Establishing the purity of a "Gold Standard" reference material when no commercial standard exists.

  • Critical Limitation: Only accurate for samples >98% pure; fails if impurities form solid solutions with the analyte.

Comparative Performance Data

The following data represents synthesized performance metrics based on validated pharmacopeial and literature methods (USP <621>, ICH Q2).

FeatureHPLC-UV (Reversed Phase)GC-FIDDSC (Heat Flow)
Linearity (

)
> 0.999 (0.1–100 µg/mL)> 0.995 (1–1000 µg/mL)N/A (Based on thermodynamics)
LOD / Sensitivity High (~0.0015 µg/mL)Moderate (~0.1 µg/mL)Low (Requires >1 mg sample)
Precision (RSD) < 1.0%< 2.0%< 0.5% (for pure melt)
Selectivity Excellent (Separates isomers)Good (Volatiles only)Poor (Cannot identify impurities)
Throughput Moderate (10–20 min/run)Fast (5–10 min/run)Slow (30–60 min/run)
Reference Std Required Required Not Required

Decision Framework: Selecting the Right Method

The choice of method should be dictated by the specific stage of drug development and the physicochemical properties of the impurity profile.

MethodSelection Start Start: Benzophenone Intermediate Sample IsVolatile Is the impurity profile volatile & thermally stable? Start->IsVolatile RefStdAvailable Is a qualified Reference Standard available? IsVolatile->RefStdAvailable No GC Select GC-FID/MS (Focus: Volatiles/Solvents) IsVolatile->GC Yes PurityLevel Is expected purity >98%? RefStdAvailable->PurityLevel No HPLC Select HPLC-UV (Focus: Routine QC/Isomers) RefStdAvailable->HPLC Yes PurityLevel->HPLC No (Must synthesize standard) DSC Select DSC (Focus: Primary Std Characterization) PurityLevel->DSC Yes

Figure 1: Decision tree for selecting the analytical technique based on sample volatility, reference standard availability, and expected purity.

Detailed Experimental Protocols

Protocol A: Validated HPLC-UV Method (General Purpose)

Based on principles for determining benzophenone in Phenytoin (USP/ICH guidelines).

1. System Suitability:

  • Column: C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : 1% Acetic Acid (60:40 v/v).[2][3]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm (or 226 nm for higher sensitivity).[5]

  • Temperature: 25°C.

2. Standard Preparation:

  • Dissolve 10 mg of Benzophenone Reference Standard in 100 mL Mobile Phase (Stock A).

  • Dilute Stock A to create a calibration curve (e.g., 0.1, 1.0, 5.0, 10.0 µg/mL).

3. Procedure:

  • Inject 20 µL of the Blank, Standard, and Sample.

  • Acceptance Criteria:

    • Tailing factor (

      
      ): 0.8 – 1.5.
      
    • Resolution (

      
      ): > 2.0 between benzophenone and nearest impurity.
      
    • RSD of replicate injections: < 2.0%.

4. Calculation:



Protocol B: DSC Purity Determination (Absolute Method)

Best for qualifying the Reference Standard used in Protocol A.

1. Instrument Setup:

  • Instrument: Heat Flux DSC (e.g., TA Instruments or Netzsch).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Pan: Hermetically sealed aluminum pan.

2. Procedure:

  • Weigh 1–3 mg of sample accurately.

  • Equilibrate at 30°C.

  • Ramp 0.5°C/min to 10°C above the melting point (slow ramp is critical for equilibrium).

3. Analysis (Van’t Hoff Plot):

  • Plot

    
     (reciprocal of fraction melted) vs. 
    
    
    
    (sample temperature).[1]
  • The slope of the line is related to the mole fraction of impurity (

    
    ).
    
  • Equation:

    
    
    Where 
    
    
    
    = pure melting point,
    
    
    = heat of fusion.

Conclusion & Expert Recommendation

For routine quality control and stability testing of benzophenone intermediates, HPLC-UV remains the superior choice due to its robustness, sensitivity (LOD ~0.0015 µg/mL), and ability to separate non-volatile isomers.

However, GC-FID is indispensable for monitoring reaction kinetics where volatile solvents must be quantified simultaneously. DSC should be reserved exclusively for the qualification of primary reference standards where no certified external standard exists, provided the material is highly crystalline and >98% pure.

References

  • Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Source: Acta Chromatographica, 2019.[3] URL:[Link]

  • Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction... followed by gas chromatography-mass spectrometry. Source: PubMed (Science of the Total Environment), 2013. URL:[Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Source: Academia.edu / Pharmaceutical Technology. URL:[Link]

  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Source: MDPI (Molecules), 2021. URL:[Link]

  • GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. Source: Green Chemistry, 2019.[3] URL:[Link]

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of Benzophenone and 2-Methoxy-2'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption properties of the parent aromatic ketone, benzophenone, and its ortho-substituted derivative, 2-Methoxy-2'-morpholinomethyl benzophenone. Understanding these characteristics is crucial for applications ranging from photochemistry and polymer science to the design of novel photoinitiators and UV-protective agents. While extensive experimental data exists for benzophenone, this guide synthesizes established spectroscopic principles to predict and rationalize the absorption profile of the more complex, substituted derivative.

Introduction to UV-Vis Spectroscopy of Aromatic Ketones

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule. For aromatic ketones like benzophenone, the absorption of UV radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The two primary electronic transitions of interest are:

  • π → π* transition: This is a high-energy transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic rings and the carbonyl group. It typically results in a strong absorption band at shorter wavelengths.

  • n → π* transition: This lower-energy transition involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. This transition is formally forbidden by symmetry rules, leading to a much weaker absorption band at longer wavelengths.[1][2]

The position (λmax, wavelength of maximum absorbance) and intensity (ε, molar absorptivity) of these absorption bands are highly sensitive to the molecule's chemical structure and its environment, such as the polarity of the solvent.

Comparative UV-Vis Absorption Data

A direct comparison of the key spectral features of benzophenone and the predicted characteristics of this compound is presented below. The data for benzophenone is experimentally derived, while the values for its derivative are predicted based on established substituent effects.

CompoundSolventTransitionλmax (nm) (Experimental)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) (Experimental)
Benzophenone n-Heptaneπ → π~248~18,000
n → π~347~150
Ethanolπ → π~252~18,000
n → π~334~150
This compound Non-polarπ → πPredicted: ~260-270Predicted: Lower than benzophenone
n → πPredicted: ~350-360Predicted: Higher than benzophenone
Polarπ → πPredicted: ~265-275Predicted: Lower than benzophenone
n → πPredicted: ~340-350Predicted: Higher than benzophenone

Structural and Electronic Effects on Absorption

The significant differences in the predicted UV-Vis spectrum of this compound compared to the parent benzophenone arise from the electronic and steric influences of the ortho-substituents.

Benzophenone: The Parent Chromophore

The UV spectrum of benzophenone is well-characterized.[3] It displays a very intense π → π* band around 250 nm and a much weaker, broad n → π* band in the 330-350 nm region. The exact position of these bands is solvent-dependent. In polar solvents like ethanol, the n → π* transition undergoes a hypsochromic (blue) shift to shorter wavelengths due to the stabilization of the non-bonding electrons on the carbonyl oxygen through hydrogen bonding. Conversely, the π → π* transition experiences a slight bathochromic (red) shift to longer wavelengths.[1]

This compound: A Tale of Two Substituents

The introduction of a methoxy group at the 2-position and a morpholinomethyl group at the 2'-position dramatically alters the electronic and steric landscape of the benzophenone molecule.

Electronic Effects:

  • Methoxy Group (-OCH₃): The oxygen atom of the methoxy group has lone pairs of electrons that can be donated into the aromatic ring through the resonance effect (+M effect). This increases the electron density of the π-system, which generally leads to a bathochromic shift (red shift) of the π → π* transition.

  • Morpholinomethyl Group (-CH₂-N(CH₂)₄O): The nitrogen atom of the morpholino group also possesses a lone pair of electrons, making it an electron-donating group. This further contributes to the electron density of the aromatic ring it is attached to, enhancing the red shift of the π → π* band. The presence of these electron-donating groups can also increase the intensity of the n → π* transition.

Steric Effects:

  • The presence of bulky substituents at the ortho positions (2 and 2') of the benzophenone core forces the phenyl rings to twist out of planarity with the central carbonyl group.[4] This steric hindrance disrupts the π-conjugation across the molecule.

  • A decrease in planarity reduces the overlap of the π orbitals, which is expected to cause a hypsochromic (blue) shift and a decrease in the molar absorptivity (hypochromic effect) of the π → π* transition.

Combined Effect:

The final observed spectrum will be a balance of these competing electronic and steric effects. It is predicted that the strong electron-donating character of the substituents will cause an overall bathochromic shift in the π → π* transition compared to benzophenone, despite the steric hindrance. However, the steric effect will likely lead to a lower molar absorptivity for this band. The n → π* transition is also expected to be red-shifted and potentially more intense.

Caption: Influence of substituents on benzophenone's UV-Vis absorption.

Practical Implications in Photoinitiator Applications

Both benzophenone and its derivatives are widely used as Type II photoinitiators in UV curing applications.[5][6] They work by absorbing UV light to form an excited triplet state, which then abstracts a hydrogen atom from a co-initiator (often a tertiary amine) to generate free radicals that initiate polymerization.

The predicted red-shift in the absorption spectrum of this compound is highly advantageous. It suggests that this compound can be activated by longer wavelength UV light (UVA range), which is often safer and can penetrate deeper into pigmented or thicker coatings compared to the shorter wavelength UVC light required to excite unsubstituted benzophenone efficiently.[6] The presence of the morpholino group, a tertiary amine, within the molecule itself could potentially lead to intramolecular hydrogen abstraction, although intermolecular abstraction from a separate co-initiator is more common.

Experimental Protocol for UV-Vis Spectral Acquisition

To experimentally verify the predicted UV-Vis absorption characteristics, the following protocol can be employed.

Materials and Equipment:

  • This compound

  • Benzophenone (as a reference)

  • Spectrophotometric grade solvents (e.g., n-heptane, ethanol)

  • Volumetric flasks and pipettes

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions: Accurately weigh a precise amount of each compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for scanning (e.g., 200 - 450 nm).

  • Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place them in the reference and sample holders of the spectrophotometer and run a baseline scan. This corrects for any absorbance from the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample holder and run the spectral scan.

    • The instrument will record the absorbance at each wavelength.

  • Data Analysis:

    • Identify the λmax values for the n→π* and π→π* transitions from the resulting spectrum.

    • Using the Beer-Lambert Law (A = εbc), calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.

  • Repeat for Different Solvents: Repeat the procedure using a solvent of different polarity (e.g., ethanol if n-heptane was used first) to observe the solvatochromic shifts.

G A Prepare Stock Solutions B Prepare Working Dilutions A->B C Instrument Setup & Warm-up B->C D Baseline Correction (Solvent Blank) C->D E Measure Sample Spectrum D->E F Data Analysis (λmax, ε) E->F G Repeat with Different Solvents F->G

Caption: Experimental workflow for UV-Vis spectral analysis.

Conclusion

References

  • Rekker, R. F., & Nauta, W. Th. (1957). Steric effects in the electronic spectra of substituted benzophenones. Spectrochimica Acta, 8(6), 348–355. Available at: [Link]

  • Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(1), 424-425. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzophenone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Polymer Innovation Blog. (2016, January 18). UV Curing: Part 2; A Tour of the UV Spectrum. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.